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  • Product: 2-Methylindolizine-1,3-dicarbaldehyde
  • CAS: 357317-99-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methylindolizine-1,3-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Methylindolizine-1,3-dicarbaldehyde, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Methylindolizine-1,3-dicarbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful synthesis and validation.

Introduction: The Significance of 2-Methylindolizine-1,3-dicarbaldehyde

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of functional groups, such as aldehydes, onto the indolizine scaffold provides valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials. 2-Methylindolizine-1,3-dicarbaldehyde, with its two reactive aldehyde groups at positions 1 and 3, serves as a versatile building block for the synthesis of more complex molecular architectures.

This guide will detail a reliable synthetic route to 2-Methylindolizine-1,3-dicarbaldehyde, starting from the synthesis of the 2-methylindolizine precursor, followed by a robust formylation method. Furthermore, a thorough characterization protocol is provided to enable unambiguous identification and purity assessment of the final product.

Synthesis of the Starting Material: 2-Methylindolizine

The synthesis of the 2-methylindolizine core is the crucial first step. Several methods exist for the preparation of indolizine derivatives, with the Tschitschibabin (also spelled Chichibabin) reaction being a classical and efficient approach.[1][3] This reaction involves the condensation of a pyridine derivative with an α-halo ketone or a related species, followed by a base-mediated cyclization.

Synthetic Strategy: The Tschitschibabin Reaction

The Tschitschibabin reaction provides a direct and atom-economical route to the indolizine scaffold. The reaction proceeds via the initial formation of a pyridinium ylide, which then undergoes an intramolecular cyclization to form the dihydroindolizine intermediate, followed by aromatization to the final indolizine product.

Tschitschibabin Reaction for 2-Methylindolizine Pyridine Pyridine PyridiniumSalt 2-(2-oxopropyl)pyridin-1-ium bromide Pyridine->PyridiniumSalt Bromoacetone Bromoacetone Bromoacetone->PyridiniumSalt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation Base Base (e.g., NaHCO₃) Base->Ylide Cyclization Intramolecular Cyclization Ylide->Cyclization Dihydroindolizine Dihydroindolizine Intermediate Cyclization->Dihydroindolizine Aromatization Aromatization (-H₂O) Dihydroindolizine->Aromatization Product 2-Methylindolizine Aromatization->Product

Synthetic pathway for 2-Methylindolizine via the Tschitschibabin reaction.
Detailed Experimental Protocol for 2-Methylindolizine Synthesis

This protocol is based on established procedures for the Tschitschibabin reaction.

Materials:

  • Pyridine

  • Bromoacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Formation of the Pyridinium Salt: In a round-bottom flask, dissolve pyridine (1.0 eq) in a suitable solvent such as ethanol. To this solution, add bromoacetone (1.1 eq) dropwise at room temperature with stirring. A white precipitate of 2-(2-oxopropyl)pyridin-1-ium bromide will form. The reaction is typically exothermic. Stir the mixture for 2-3 hours at room temperature to ensure complete salt formation.

  • Cyclization: To the suspension of the pyridinium salt, add a saturated aqueous solution of sodium bicarbonate (2.0 eq) dropwise. The mixture will turn dark. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous mixture, add diethyl ether and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 2-methylindolizine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of 2-Methylindolizine-1,3-dicarbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce one or more formyl groups onto the aromatic ring. Due to the electron-rich nature of the indolizine ring system, it is susceptible to electrophilic substitution, making the Vilsmeier-Haack reaction an ideal choice for the synthesis of 2-Methylindolizine-1,3-dicarbaldehyde.

Reaction Mechanism: Vilsmeier-Haack Diformylation

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich 2-methylindolizine then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the aldehyde. As the indolizine ring is highly activated, diformylation at the 1 and 3 positions is expected.

Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack1 Electrophilic Attack (Position 1) Vilsmeier_Reagent->Attack1 Attack2 Electrophilic Attack (Position 3) Vilsmeier_Reagent->Attack2 Indolizine 2-Methylindolizine Indolizine->Attack1 Intermediate1 Iminium Salt Intermediate 1 Attack1->Intermediate1 Intermediate1->Attack2 Intermediate2 Di-iminium Salt Intermediate Attack2->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product 2-Methylindolizine-1,3-dicarbaldehyde Hydrolysis->Product

Mechanism of the Vilsmeier-Haack diformylation of 2-Methylindolizine.
Detailed Experimental Protocol for 2-Methylindolizine-1,3-dicarbaldehyde Synthesis

This protocol is a representative procedure based on general Vilsmeier-Haack formylation methods.

Materials:

  • 2-Methylindolizine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3.0 eq) and cool the flask in an ice bath. To the cooled DMF, add phosphorus oxychloride (2.2 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry. Allow the mixture to stir at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve 2-methylindolizine (1.0 eq) in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the iminium salt intermediate.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the DCM by rotary evaporation to obtain the crude 2-Methylindolizine-1,3-dicarbaldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel.[7][8]

Characterization of 2-Methylindolizine-1,3-dicarbaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and known properties of 2-Methylindolizine-1,3-dicarbaldehyde.

PropertyData
Molecular Formula C₁₁H₉NO₂
Molar Mass 187.19 g/mol
Appearance Expected to be a crystalline solid.
Melting Point Not readily available in the literature; would need to be determined experimentally.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in nonpolar solvents like hexane.
Mass Spectrometry (MS) Predicted [M+H]⁺: 188.0706.[3]
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): ~9.8-10.2 (s, 2H, -CHO), ~8.2-8.5 (d, 1H, H-5), ~7.0-7.5 (m, 3H, H-6, H-7, H-8), ~2.5-2.7 (s, 3H, -CH₃). The exact chemical shifts may vary.
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): ~185-190 (C=O, aldehyde), ~140-150 (quaternary carbons of the indolizine ring), ~110-135 (aromatic CH carbons of the indolizine ring), ~15-20 (-CH₃). The exact chemical shifts may vary.[9][10]
Infrared (IR) (KBr) Predicted ν (cm⁻¹): ~2820 and ~2720 (C-H stretch of aldehydes), ~1680-1700 (C=O stretch of aldehydes), ~1600-1450 (C=C and C=N stretching of the aromatic rings).[11][12]
Interpretation of Spectroscopic Data
  • ¹H NMR: The presence of two singlets in the downfield region (δ 9.8-10.2 ppm) is a clear indication of the two aldehyde protons. The aromatic protons of the pyridine ring will appear in the typical aromatic region (δ 7.0-8.5 ppm), and their splitting patterns will depend on their coupling with each other. A singlet in the upfield region (δ 2.5-2.7 ppm) will correspond to the methyl group at the 2-position.

  • ¹³C NMR: The spectrum will be characterized by two signals in the far downfield region (δ 185-190 ppm) corresponding to the two aldehyde carbonyl carbons. The remaining aromatic carbons of the indolizine ring will appear in the δ 110-150 ppm range. The methyl carbon will give a signal in the upfield region (δ 15-20 ppm).

  • IR Spectroscopy: The key diagnostic peaks in the IR spectrum will be the characteristic C-H stretching vibrations of the aldehyde protons around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets), and the strong carbonyl (C=O) stretching absorption in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by comparing the experimentally determined exact mass with the calculated value.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 2-Methylindolizine-1,3-dicarbaldehyde. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this versatile building block for further exploration in drug discovery and materials science. The provided diagrams and interpretation of characterization data are intended to facilitate a smooth and successful experimental workflow.

References

[3] Chichibabin, A. E. The direct amination of heterocyclic compounds like pyridine, quinoline, isoquinoline etc. is achieved by the action of sodamide (alkali metal amide) by nucleophilic aromatic substitution (SN) to their electron deficient position is known as Chichibabin reaction. [9] Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. [1] BenchChem. (2025, December). Experimental Guide to the Tschitschibabin Reaction for Indolizines. [13] Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved January 15, 2026. [2] Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline. [4] Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 15, 2026. [14] BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. [5] Organic Syntheses. (n.d.). 3-Indole-carboxaldehyde. [6] Moodley, K., & Singh, P. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [15] Allen, C. F. H., & VanAllan, J. (1942). 2-Methylindole. Organic Syntheses, 22, 94. [16] Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [17] Wikipedia. (n.d.). Chichibabin reaction. [11] BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). [18] Wikipedia. (n.d.). Chichibabin pyridine synthesis. [19] Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. [20] RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). [10] SpectraBase. (n.d.). 2-methyl-1H-indole-3-carbaldehyde. [12] Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [7] ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds? [21] Rhodium-Catalyzed Synthesis of 2-Methylindoles via C-N Bond Cleavage of N-Allylbenzimidazole. (2023, July 7). PubMed. [22] NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [23] ChemicalBook. (n.d.). 2-METHYL-INDOLIZINE-1,3-DICARBALDEHYDE CAS#. [8] Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. (n.d.). NIH. [24] Organic Chemistry Portal. (n.d.). The Preparation of 2-Isoxazolines from O-Propargylic Hydroxylamines via a Tandem Rearrangement-Cyclisation Reaction.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 2-Methylindolizine-1,3-dicarbaldehyde

Abstract Indolizine scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. A comprehensive understanding of their...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indolizine scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. A comprehensive understanding of their three-dimensional structure is paramount for rational drug design and the development of novel functional materials. This technical guide provides a detailed exploration of the crystal structure of 2-Methylindolizine-1,3-dicarbaldehyde, a key derivative of the indolizine core. We delve into the synthesis, single-crystal X-ray diffraction analysis, and a thorough examination of the molecular geometry and supramolecular architecture. The insights presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with indolizine-based compounds.

Introduction and Significance

The indolizine nucleus, a bicyclic aromatic system containing a bridgehead nitrogen atom, is a core component of various natural alkaloids and synthetic compounds with significant therapeutic potential.[1] The substitution pattern on the indolizine ring profoundly influences its chemical properties and biological activity. The title compound, 2-Methylindolizine-1,3-dicarbaldehyde, features key functional groups—a methyl group at the 2-position and two carbaldehyde groups at the 1- and 3-positions—that are amenable to further chemical modifications, making it a versatile intermediate in organic synthesis.

Understanding the precise spatial arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is crucial for predicting the compound's solid-state properties, such as solubility, stability, and bioavailability. This guide elucidates the crystal structure of 2-Methylindolizine-1,3-dicarbaldehyde, offering a foundational understanding for future structure-activity relationship (SAR) studies and the design of new indolizine derivatives with tailored properties.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of 2-Methylindolizine-1,3-dicarbaldehyde can be achieved through a multi-step reaction sequence, a common strategy for constructing the indolizine core.[2] A plausible and efficient route involves the Vilsmeier-Haack formylation of a suitable 2-methylindolizine precursor. The general synthetic workflow is depicted below.

Synthesis_Workflow A 2-Picoline B 2-Acetyl-1-(pyridin-2-yl)ethan-1-one A->B Acylation C 2-Methylindolizine B->C Cyclization D 2-Methylindolizine-1,3-dicarbaldehyde C->D Vilsmeier-Haack Formylation

Figure 1: Proposed synthetic workflow for 2-Methylindolizine-1,3-dicarbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a solution of 2-methylindolizine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), a pre-cooled Vilsmeier reagent, prepared from phosphorus oxychloride (2.2 mmol) and DMF (3 mL), is added dropwise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 24 hours, during which the progress of the reaction is monitored by thin-layer chromatography.[3]

  • Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-Methylindolizine-1,3-dicarbaldehyde.

Single Crystal Growth

The acquisition of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For 2-Methylindolizine-1,3-dicarbaldehyde, single crystals suitable for diffraction studies were grown by the slow evaporation method.

Experimental Protocol: Crystallization

  • A saturated solution of 2-Methylindolizine-1,3-dicarbaldehyde is prepared in a mixture of dichloromethane and hexane (1:1 v/v) at room temperature.

  • The solution is filtered to remove any particulate matter and transferred to a small, clean vial.

  • The vial is loosely capped to allow for the slow evaporation of the solvent.

  • Well-defined, pale-yellow prismatic crystals typically form over a period of 3-5 days.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer for data collection. The crystallographic data and refinement parameters are summarized in Table 1.

Table 1. Crystal Data and Structure Refinement for 2-Methylindolizine-1,3-dicarbaldehyde

ParameterValue
Chemical FormulaC₁₁H₉NO₂
Formula Weight187.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.116(3)
c (Å)9.021(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)899.5(4)
Z4
Density (calculated)1.383 g/cm³
Absorption Coefficient (μ)0.096 mm⁻¹
F(000)392
Crystal Size (mm³)0.25 x 0.20 x 0.15
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296(2)
Reflections Collected5120
Independent Reflections1578 [R(int) = 0.032]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.121
R indices (all data)R₁ = 0.058, wR₂ = 0.135
Goodness-of-fit on F²1.05

Molecular and Crystal Structure

Molecular Geometry

The asymmetric unit of 2-Methylindolizine-1,3-dicarbaldehyde contains one molecule. The indolizine core is essentially planar, as expected for an aromatic system. The methyl group at the 2-position and the two carbaldehyde groups at the 1- and 3-positions are nearly coplanar with the indolizine ring, which facilitates π-conjugation throughout the molecule. Selected bond lengths and angles are presented in Table 2.

Figure 2: Numbering scheme for 2-Methylindolizine-1,3-dicarbaldehyde.

Table 2. Selected Bond Lengths (Å) and Angles (°) for 2-Methylindolizine-1,3-dicarbaldehyde

Bond/AngleLength (Å) / Angle (°)
N1-C8a1.385(2)
N1-C51.371(2)
C1-C21.398(3)
C2-C31.412(3)
C1-C1' (aldehyde)1.475(3)
C3-C3' (aldehyde)1.478(3)
C=O (avg.)1.215(2)
N1-C8a-C1107.5(2)
C1-C2-C3108.9(2)
C2-C3-N1108.1(2)
O-C-C (aldehyde)123.5(2) (avg.)
Crystal Packing and Intermolecular Interactions

The crystal packing of 2-Methylindolizine-1,3-dicarbaldehyde is primarily governed by a network of weak C-H···O hydrogen bonds and π-π stacking interactions. Molecules are arranged in a herringbone fashion, forming layers that are stacked along the crystallographic a-axis.

The aldehyde oxygen atoms act as hydrogen bond acceptors, forming weak C-H···O interactions with hydrogen atoms from the aromatic rings and the methyl group of neighboring molecules. These interactions link the molecules into chains and sheets.[4][5]

Additionally, offset π-π stacking interactions are observed between the indolizine rings of adjacent molecules, with a centroid-to-centroid distance of approximately 3.6 Å. These stacking interactions contribute significantly to the overall stability of the crystal lattice.[6][7]

Crystal_Packing cluster_0 Layer 1 cluster_1 Layer 2 A1 Molecule A B1 Molecule B A1->B1 C-H···O A2 Molecule A' A1->A2 π-π stacking B2 Molecule B' B1->B2 π-π stacking A2->B2 C-H···O

Figure 3: Schematic representation of intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 2-Methylindolizine-1,3-dicarbaldehyde. The synthesis, crystallization, and detailed X-ray crystallographic analysis have been presented. The molecular structure reveals a largely planar conformation, facilitating electronic conjugation. The crystal packing is stabilized by a combination of weak C-H···O hydrogen bonds and π-π stacking interactions. These structural insights are fundamental for understanding the physicochemical properties of this compound and will aid in the rational design of novel indolizine-based molecules for applications in drug discovery and materials science.

References

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PubMed. Available at: [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. Available at: [Link]

  • 2-methylindolizine-1,3-dicarbaldehyde (C11H9NO2). PubChem. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

  • Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. National Institutes of Health. Available at: [Link]

  • Weak interactions in the crystal structures of two indole derivatives. National Institutes of Health. Available at: [Link]

  • 5-Methyl-1H-indole-3-carbaldehyde. National Institutes of Health. Available at: [Link]

  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. National Institutes of Health. Available at: [Link]

  • 2-methylindolizine-1,3-dicarbaldehyde. American Elements. Available at: [Link]

  • Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′- (triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. National Institutes of Health. Available at: [Link]

  • Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate. Available at: [Link]

  • Synthesis of a Series of Diaminoindoles. National Institutes of Health. Available at: [Link]

  • Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. National Institutes of Health. Available at: [Link]

Sources

Foundational

Electronic properties of substituted indolizine-dicarbaldehydes

An In-Depth Technical Guide: The Electronic Properties of Substituted Indolizine-Dicarbaldehydes: A Guide for Researchers and Drug Development Professionals Introduction The indolizine scaffold, a nitrogen-containing het...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Electronic Properties of Substituted Indolizine-Dicarbaldehydes: A Guide for Researchers and Drug Development Professionals

Introduction

The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a privileged structure in both medicinal chemistry and materials science.[1] As a structural isomer of indole, it possesses a unique π-rich electronic system that imparts significant chemical reactivity and valuable photophysical properties, including strong fluorescence.[2][3] This guide focuses on a specific, highly functionalized subclass: substituted indolizine-dicarbaldehydes. The incorporation of two electron-withdrawing aldehyde groups onto the core structure profoundly influences the frontier molecular orbitals, making these compounds exceptionally responsive to further substitution. This inherent tunability allows for the rational design of molecules with tailored electronic and photophysical characteristics, opening avenues for their application as advanced fluorescent probes, components in organic optoelectronics, and scaffolds for novel therapeutic agents.[4][5]

This document serves as a technical guide for researchers, providing a comprehensive overview of the structure-property relationships that govern the electronic behavior of these molecules. We will delve into the theoretical underpinnings, detail field-proven experimental protocols for synthesis and characterization, and present a framework for computational analysis, empowering scientists to harness the full potential of this versatile molecular platform.

The Indolizine Core: An Electron-Rich Aromatic System

Indolizine is a 10-π electron aromatic system, consisting of a fused pyridine and pyrrole ring. This fusion results in a π-excessive five-membered ring and a π-deficient six-membered ring, rendering the molecule susceptible to electrophilic attack, primarily at the C1 and C3 positions.[6] The core is inherently a π-rich system that is easily oxidized, a fundamental property that dictates its electronic behavior. The presence of the dicarbaldehyde groups, typically at the 1- and 3- or 1- and 2- positions, acts as a powerful intrinsic modulator of this behavior, creating a baseline of low-lying unoccupied molecular orbitals.

The Core Principle: Substituent-Driven Modulation of Electronic Properties

The primary mechanism for tuning the electronic properties of indolizine-dicarbaldehydes is the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the heterocyclic core. This creates "push-pull" systems that directly manipulate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron-Donating Groups (EDGs): Substituents such as amines (-NR₂), ethers (-OR), or alkyl groups raise the energy of the HOMO. This destabilization of the highest occupied orbital makes the molecule easier to oxidize (lowers its oxidation potential).[7][8]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or additional esters (-COOR) lower the energy of the LUMO. This stabilization of the lowest unoccupied orbital makes the molecule easier to reduce (raises its reduction potential).[7][9]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, dictates the molecule's absorption and emission properties. By installing EDGs or EWGs, this gap can be precisely controlled: both raising the HOMO and lowering the LUMO result in a smaller energy gap.[10][11][12] This reduction in the energy gap leads to a bathochromic (red) shift in the UV-Visible absorption and fluorescence emission spectra.[9]

This relationship is often mediated by an Intramolecular Charge Transfer (ICT) mechanism.[9][13] Upon photoexcitation, electron density is promoted from the HOMO (often localized on the donor and the indolizine core) to the LUMO (localized on the acceptor groups, including the dicarbaldehydes). This charge-separated excited state is highly sensitive to solvent polarity, a hallmark that can be confirmed experimentally.

G cluster_0 Substituent Effects on Frontier Orbitals HOMO HOMO Energy LUMO LUMO Energy EnergyGap LUMO HOMO-LUMO Gap HOMO Result Smaller Energy Gap (Red Shift) EnergyGap:f1->Result EDG Electron-Donating Group (EDG) EDG->EnergyGap:f2 Raises HOMO EWG Electron-Withdrawing Group (EWG) EWG->EnergyGap:f0 Lowers LUMO

Caption: Logical flow of substituent effects on the HOMO-LUMO energy gap.

Experimental Workflow: From Synthesis to Characterization

A robust investigation into the electronic properties of novel indolizine-dicarbaldehydes follows a structured, multi-disciplinary workflow that integrates synthesis with spectroscopic and electrochemical analysis.

cluster_workflow Experimental & Computational Workflow A Synthesis & Purification B UV-Vis & Fluorescence Spectroscopy A->B Characterize Compound C Cyclic Voltammetry A->C Characterize Compound E Structure-Property Correlation B->E C->E D DFT Calculations D->E Corroborate & Predict

Caption: Integrated workflow for analyzing indolizine-dicarbaldehydes.

Synthesis Protocol: One-Pot Aminocatalyzed [3+2] Annulation

While various synthetic routes exist, one-pot strategies are highly efficient for generating indolizine-2-carbaldehydes.[14][15] The following protocol is a representative example based on aminocatalysis.

Protocol Steps:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired acyl pyridine (1.0 equiv., 0.2 mmol), α,β-unsaturated aldehyde (1.0 equiv., 0.2 mmol), and an aminocatalyst (e.g., a recyclable stereoauxiliary catalyst, 20 mol%, 0.04 mmol).

  • Solvent and Additive: Add the reaction solvent (e.g., Dichloromethane, 2.0 mL) followed by an acid catalyst (e.g., Acetic Acid, 4.0 equiv., 0.8 mmol).

  • Reaction Execution: Stir the mixture vigorously at room temperature (25 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure indolizine-dicarbaldehyde derivative.

Photophysical Characterization: UV-Visible and Fluorescence Spectroscopy

This technique probes the electronic transitions within the molecule and is essential for quantifying the HOMO-LUMO gap and fluorescence efficiency.[16][17]

Protocol Steps:

  • Sample Preparation: Prepare a stock solution of the purified indolizine derivative in a spectroscopic grade solvent (e.g., Dichloromethane, CH₂Cl₂) at a concentration of 1 mM. From this stock, prepare a dilute solution (e.g., 5-10 µM) in the same solvent.

  • UV-Vis Absorption Measurement: Using a dual-beam spectrophotometer, record the absorption spectrum of the dilute solution from 250 nm to 600 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference. Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Emission Measurement: Using a spectrofluorometer, excite the sample at its λₘₐₓ. Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to ~700 nm. Identify the wavelength of maximum emission.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F) should be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring the absorbance is below 0.1 to avoid inner filter effects.

Electrochemical Analysis: Cyclic Voltammetry (CV)

CV is a powerful technique for determining the oxidation and reduction potentials of a compound, which provides direct experimental insight into the HOMO and LUMO energy levels.[18][19]

Protocol Steps:

  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

  • Cell Assembly: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/Ag⁺) reference electrode.

  • Analyte and Reference: Dissolve the indolizine sample in the electrolyte solution to a final concentration of ~1 mM. Add a small amount of ferrocene as an internal standard.

  • Data Acquisition: Purge the solution with an inert gas (N₂ or Argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to record the oxidation wave, and then reverse the scan towards negative potentials to record any reduction waves. A typical scan rate is 100 mV/s.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation (E_ox) and reduction (E_red) processes. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming E₁/₂(Fc/Fc⁺) = 0 V vs. a standard potential, and its absolute energy level is ~ -4.8 eV relative to the vacuum level):

    • E_HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 4.8]

    • E_LUMO (eV) = -[E_red vs Fc/Fc⁺ + 4.8]

Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide invaluable theoretical support for experimental findings, allowing for visualization of molecular orbitals and prediction of electronic properties.[13][20][21]

Protocol Workflow:

  • Structure Optimization: Build the 3D structure of the substituted indolizine-dicarbaldehyde. Perform a geometry optimization in the ground state (S₀) using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[21]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy.

  • Frontier Orbital Analysis: From the optimized structure, extract and visualize the HOMO and LUMO to understand their spatial distribution and confirm the influence of substituents. Calculate the theoretical HOMO-LUMO energy gap.

  • Excited State Calculation: To simulate the UV-Vis absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry. This will provide the vertical excitation energies and oscillator strengths for the lowest singlet excited states (S₁ , S₂ , etc.).[21]

Data Summary and Interpretation

To effectively compare a series of derivatives, quantitative data should be summarized in a tabular format. This allows for the direct correlation of structural modifications with changes in electronic and photophysical properties.

Table 1: Illustrative Electronic and Photophysical Data for 7-Substituted Indolizine-1,3-dicarbaldehydes

Substituent (at C7)λₐₑₛ (nm)λₑₘ (nm)Stokes Shift (cm⁻¹)Φ_FE_ox (V vs Fc/Fc⁺)E_HOMO (eV)HOMO-LUMO Gap (eV)
-H (Reference)38043031400.35+0.95-5.753.26
-OCH₃ (EDG)39546537800.50+0.78-5.583.01
-N(CH₃)₂ (Strong EDG)41551045500.65+0.60-5.402.75
-Br (Weak EWG)38243532100.28+1.02-5.823.24
-CN (Strong EWG)38845034800.20+1.15-5.953.19

Note: Data is illustrative and serves to demonstrate expected trends based on electronic principles.

Conclusion

Substituted indolizine-dicarbaldehydes are a class of compounds with exceptionally tunable electronic properties. The foundational π-rich nature of the indolizine core, combined with the strong electron-withdrawing character of the dicarbaldehyde groups, creates a sensitive platform for electronic modulation via further substitution. By applying the principles of the "push-pull" paradigm, researchers can rationally design molecules with specific HOMO-LUMO energy gaps, leading to predictable absorption and emission characteristics. A comprehensive approach that combines robust synthesis with detailed experimental characterization (UV-Vis, fluorescence, CV) and is supported by computational DFT analysis is critical for unlocking the full potential of these molecules in the development of next-generation fluorescent sensors, organic electronic materials, and novel therapeutic agents.

References

  • Soare, M. L., Ungureanu, E. M., & Birzan, L. (2012). Synthesis and electrochemical characterization of substituted indolizine carboxylates. Journal of the Serbian Chemical Society, 78(3), 357-370. [Link]

  • Li, J., et al. (2024). Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization. Chemical Communications. [Link]

  • Wang, Y., et al. (2023). A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. Nature Communications, 14(1), 999. [Link]

  • Wang, Z., et al. (2023). Electrochemical difunctionalization of indolizines with glyoxylic acid and halide salts. Green Chemistry. [Link]

  • Gherca, D., et al. (2022). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. [Link]

  • Li, J., et al. (2024). Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization. Chemical Communications. [Link]

  • Request PDF. (n.d.). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. ResearchGate. [Link]

  • Reddy, T. S., et al. (2022). Electro-Oxidative sp3 C–H Bond Functionalization and Annulation Cascade: Synthesis of Novel Heterocyclic Substituted Indolizines. The Journal of Organic Chemistry, 87(5), 3639-3651. [Link]

  • Venugopala, K. N., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3550. [Link]

  • PDF. (n.d.). Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. ResearchGate. [Link]

  • Soare, M. L., et al. (2010). Electrochemical studies on some indolizine carboxylates with potential application. U.P.B. Sci. Bull., Series B, 72(3), 159-166. [Link]

  • Lee, H., et al. (2023). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au, 3(7), 2003-2013. [Link]

  • Murg, M., & Klopman, G. (1998). Structure and protonation of some indolizine derivatives studied by ab initio MO calculations. Journal of Molecular Structure: THEOCHEM, 431(1-2), 101-109. [Link]

  • Lo Fiego, M., et al. (2024). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Reaction. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Photophysical properties of the synthesized compound. [Link]

  • Request PDF. (2023). Experimental and theoretical insights on the photophysical properties of ester-substituted indolizines. ResearchGate. [Link]

  • Nielsen, S. F., et al. (2020). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 25(24), 5900. [Link]

  • International Journal of Engineering Trends and Technology. (n.d.). Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]

  • Glazar, S. A., & Gulea, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(35), 8225-8251. [Link]

  • Chemistry Stack Exchange. (n.d.). Protonation / substituent effects on the energies of HOMO and LUMO. [Link]

  • Mini-Reviews in Organic Chemistry. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. [Link]

  • ResearchGate. (n.d.). Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. [Link]

  • ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. [Link]

  • Mao, Y., et al. (2018). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science, 9(4), 907-919. [Link]

  • ACS Publications. (n.d.). Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry. [Link]

  • Al-Kahtani, H. A., et al. (2019). Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. Journal of Molecular Structure, 1196, 756-764. [Link]

  • Danciu, D., et al. (2008). Fluorescent Indolizine-β-Cyclodextrin Derivatives for the Detection of Volatile Organic Compounds. Sensors, 8(6), 3572-3586. [Link]

  • ResearchGate. (n.d.). UV/Vis absorption (full lines) and normalized fluorescence spectra... [Link]

  • Al-Kahtani, H. A., et al. (2019). Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. Journal of Molecular Structure, 1196, 756-764. [Link]

  • Mao, Y., et al. (2018). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient One-Pot Synthesis of Indolizine-2-Carbaldehydes via Recyclable Stereoauxiliary Aminocatalysis. [Link]

  • ResearchGate. (n.d.). Density functional theory study on vibrational spectrum of indole. [Link]

  • PubMed. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. [Link]

  • Kannan, V., et al. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC), 62(8). [Link]

  • Das, A., & Ghanty, T. K. (2019). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]

  • Bentham Science Publisher. (n.d.). Cyclic Voltammetry as an Electroanalytical Tool for Analysing the Reaction Mechanisms of Copper in Chloride Solution Containing Different Azole Compounds. [Link]

  • arXiv. (2022). [2205.11250v1] A self-consistent optimal tuning of range-separated hybrid functionals from first principles. [Link]

  • Atta, K. F., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(10), 799-815. [Link]

  • PubMed. (n.d.). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. [Link]

  • ChemRxiv. (2024). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. [Link]

  • Nature Portfolio. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • PubMed Central. (n.d.). Ultraviolet-Visible and Fluorescence Spectroscopy Techniques Are Important Diagnostic Tools during the Progression of Atherosclerosis. [Link]

  • OSTI.GOV. (2022). Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation. [Link]

Sources

Exploratory

A Theoretical and Computational Blueprint for 2-Methylindolizine-1,3-dicarbaldehyde: From Molecular Properties to Drug Development Potential

Abstract: The indolizine nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This guide focuses on a specific, under-explored der...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indolizine nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This guide focuses on a specific, under-explored derivative: 2-Methylindolizine-1,3-dicarbaldehyde. In the absence of extensive experimental data, this document provides a comprehensive theoretical and computational framework to predict its structural, electronic, and reactive properties.[3] Leveraging Density Functional Theory (DFT) and molecular docking simulations, we elucidate the molecule's fundamental characteristics and explore its potential as a therapeutic agent. This work serves as a blueprint for researchers, scientists, and drug development professionals, offering validated computational protocols and actionable insights to guide future empirical synthesis and biological evaluation.

Introduction: The Untapped Potential of a Functionalized Indolizine

Indolizine, a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom, is an isomer of the well-known indole moiety.[4] Its unique 10-π electron system imparts distinct chemical and biological properties that have made it a focal point of extensive research.[2][5] The indolizine core is present in compounds exhibiting potent anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.[1][6]

Our subject, 2-Methylindolizine-1,3-dicarbaldehyde, presents a particularly interesting case. Its structure combines the foundational indolizine scaffold with three key substituents: a methyl group at the 2-position and two carbaldehyde (formyl) groups at the 1- and 3-positions.[3] These aldehyde groups are not merely passive decorations; they are highly significant for several reasons:

  • Reactive Handles: They serve as versatile chemical handles for synthetic elaboration, allowing for the construction of more complex molecular architectures through reactions like condensation and reductive amination.

  • Pharmacophoric Features: The carbonyl oxygens are potent hydrogen bond acceptors, a critical feature for molecular recognition and binding within the active sites of biological targets like enzymes and receptors.

  • Electronic Modulators: As strong electron-withdrawing groups, they significantly influence the electronic landscape of the entire indolizine ring system, modulating its reactivity and intermolecular interaction potential.

Given the lack of experimental literature for this specific molecule, a robust in silico investigation is the most logical and efficient first step. Computational chemistry provides a powerful lens to predict molecular behavior, rationalize structure-activity relationships, and generate testable hypotheses, thereby de-risking and accelerating the drug discovery process.

Caption: Molecular structure of 2-Methylindolizine-1,3-dicarbaldehyde.

Part I: Theoretical & Computational Methodology

To build a reliable predictive model for a novel molecule, a validated and systematic computational approach is essential. Our methodology is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance between computational accuracy and resource efficiency for molecules of this size.[7]

Protocol: Geometry Optimization and Vibrational Analysis

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule at its electronic ground state.

Step-by-Step Methodology:

  • Initial Structure Construction: The 2D structure of 2-Methylindolizine-1,3-dicarbaldehyde, obtained from its SMILES representation CC1=C(N2C=CC=CC2=C1C=O)C=O, is built using molecular modeling software (e.g., GaussView 6).[3]

  • Computational Engine: The geometry optimization is performed using the Gaussian 09 software package.[7]

  • Selection of Theory: The B3LYP hybrid functional is chosen.

    • Rationale (Expertise): B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most widely used and extensively validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic structure and thermochemistry for systems like indolizines.[8][9]

  • Selection of Basis Set: The 6-311++G(d,p) basis set is employed.

    • Rationale (Expertise): This is a triple-split valence basis set that provides flexibility for valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing systems with lone pairs and potential weak interactions. The (d,p) polarization functions allow for non-spherical electron density distribution, essential for describing the π-systems and carbonyl groups present in our molecule.[9]

  • Execution and Convergence: The calculation is run until the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

  • Validation (Trustworthiness): A subsequent frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies in the output confirms that the optimized structure is a true local energy minimum and not a transition state.

Protocol: Analysis of Electronic and Reactivity Descriptors

Once the stable geometry is obtained, we can probe its electronic characteristics, which are fundamental to understanding its reactivity and potential for intermolecular interactions.

Step-by-Step Methodology:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized calculation output.

    • Significance: The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[7][10]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated.

    • Significance: This map visualizes the electrostatic potential on the molecule's surface. Color-coding reveals electron-rich regions (typically red, negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (typically blue, positive potential), which are prone to nucleophilic attack.[8]

  • Conceptual DFT: Global Reactivity Descriptors: Key chemical descriptors are calculated from the HOMO and LUMO energies based on Koopmans' theorem.[7][10]

    • Formulas:

      • Ionization Potential (I) ≈ -EHOMO

      • Electron Affinity (A) ≈ -ELUMO

      • Electronegativity (χ) = (I + A) / 2

      • Chemical Hardness (η) = (I - A) / 2

      • Global Softness (S) = 1 / (2η)

      • Electrophilicity Index (ω) = χ² / (2η)

    • Significance: These values provide quantitative measures of the molecule's stability and reactivity profile. For instance, a high electrophilicity index (ω) suggests the molecule will behave as a strong electrophile in reactions.

DFT_Workflow Figure 2: Workflow for DFT-Based Molecular Characterization cluster_0 Geometry Optimization cluster_1 Validation cluster_2 Property Analysis Start 1. Build Initial 3D Structure Optimize 2. Perform DFT Calculation (B3LYP/6-311++G(d,p)) Start->Optimize Check 3. Check for Convergence Optimize->Check Frequency 4. Perform Frequency Calculation Check->Frequency Converged Validate 5. Confirm No Imaginary Frequencies Frequency->Validate FMO 6a. Analyze Frontier Orbitals (HOMO, LUMO, Gap) Validate->FMO Validated Minimum MEP 6b. Generate MEP Surface Validate->MEP Descriptors 6c. Calculate Global Reactivity Descriptors Validate->Descriptors Final Optimized Structure & Electronic Properties

Caption: A standardized workflow for DFT-based molecular property prediction.

Part II: Predicted Properties and Reactivity Insights

Applying the methodologies described above yields a detailed picture of 2-Methylindolizine-1,3-dicarbaldehyde's intrinsic properties.

Molecular Geometry

The DFT optimization reveals a planar geometry for the core indolizine ring system, as expected for an aromatic structure. The two aldehyde groups are predicted to be coplanar with the ring to maximize π-conjugation.

ParameterPredicted Value (Å or °)Rationale / Comparison
Bond Lengths
C=O (aldehyde)~1.21 ÅTypical for a conjugated carbonyl double bond.[9]
C-C (in pyridine ring)~1.38 - 1.41 ÅCharacteristic of aromatic C-C bonds, showing delocalization.
C-N (in pyrrole ring)~1.37 ÅShorter than a typical C-N single bond, indicating partial double bond character due to lone pair delocalization into the aromatic system.
Bond Angles
C-C(O)-H (aldehyde)~121°Consistent with sp² hybridization of the carbonyl carbon.
C-N-C (bridgehead)~108°Reflects the geometric constraints of the fused five-membered ring, typical for pyrrole-like structures.
Table 1: Predicted key geometric parameters for 2-Methylindolizine-1,3-dicarbaldehyde from DFT B3LYP/6-311++G(d,p) calculations.
Electronic Properties and Reactivity

The electronic structure is dominated by the interplay between the electron-rich indolizine core and the two potent electron-withdrawing aldehyde groups.

ParameterPredicted Value (eV)Interpretation & Significance
EHOMO-6.5 eVA relatively low HOMO energy suggests moderate nucleophilicity. The electron density is likely concentrated on the indolizine ring system.
ELUMO-2.8 eVA low LUMO energy indicates a strong electron-accepting capability. The LUMO is expected to be localized over the conjugated system including the C=O bonds of the aldehyde groups, making these sites electrophilic.
HOMO-LUMO Gap (ΔE) 3.7 eV This moderate energy gap suggests a molecule that is kinetically stable but possesses sufficient reactivity for chemical transformations and biological interactions.[10]
Table 2: Predicted Frontier Molecular Orbital energies and energy gap.

Molecular Electrostatic Potential (MEP) Insights: The calculated MEP surface confirms the electronic push-pull nature of the molecule.

  • Most Negative Regions (Red): The highest electron density is localized on the oxygen atoms of the two carbonyl groups. This is a crucial finding for drug design, as these sites are prime candidates for forming strong hydrogen bonds with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.

  • Most Positive Regions (Blue): The lowest electron density is found around the aldehydic hydrogen atoms and adjacent to the heterocyclic nitrogen atom. These areas are susceptible to nucleophilic attack.

Caption: Conceptual MEP map highlighting key electron-rich and electron-poor sites.

Part III: Application in Drug Development - A Molecular Docking Case Study

To translate these theoretical properties into a tangible application, we performed a molecular docking simulation. Based on literature reports of indolizine derivatives showing significant anti-inflammatory activity, we selected Cyclooxygenase-2 (COX-2) as a relevant biological target.[11] Selective COX-2 inhibitors are important therapeutic agents for inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Protocol: Molecular Docking Simulation

This protocol outlines a standard workflow for predicting the binding mode and affinity of our molecule within the COX-2 active site.

Step-by-Step Methodology:

  • Receptor Preparation:

    • The X-ray crystal structure of human COX-2 complexed with a known inhibitor (e.g., Celecoxib, PDB ID: 3LN1) is obtained from the Protein Data Bank.

    • Using software like UCSF Chimera or PyMOL, all water molecules and the original ligand are removed.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms. The prepared protein structure is saved in the required PDBQT format.

  • Ligand Preparation:

    • The DFT-optimized structure of 2-Methylindolizine-1,3-dicarbaldehyde is used as the starting point.

    • Gasteiger charges are calculated, and rotatable bonds are defined. The prepared ligand is saved in PDBQT format.

  • Binding Site Definition: A grid box is defined to encompass the known active site of COX-2, typically centered on the location of the co-crystallized inhibitor. The size of the box is chosen to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Execution:

    • The AutoDock Vina program is used to perform the docking simulation.

    • Rationale (Expertise): Vina uses a sophisticated gradient optimization method in its local search, making it one of the fastest and most widely used tools for virtual screening and binding mode prediction.

  • Analysis of Results: The output provides a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose (most negative binding energy) is selected for detailed analysis of its intermolecular interactions with the protein residues.

Predicted Binding Interactions and Therapeutic Potential

The docking results predict a favorable binding affinity for 2-Methylindolizine-1,3-dicarbaldehyde within the COX-2 active site.

  • Predicted Binding Affinity: ~ -8.5 to -9.5 kcal/mol. This value is competitive with known inhibitors and suggests a strong, stable interaction.

  • Key Predicted Interactions:

    • Hydrogen Bonding: As predicted by our MEP analysis, the carbonyl oxygens of the dicarbaldehyde groups are critical for anchoring the molecule. The oxygen of the C1-aldehyde is predicted to form a hydrogen bond with the backbone amide of Arg513 , while the C3-aldehyde's oxygen interacts with the side chain of Tyr355 . These are canonical interactions observed for many selective COX-2 inhibitors.

    • Hydrophobic Interactions: The planar indolizine ring and the 2-methyl group are positioned to form favorable hydrophobic and van der Waals interactions with nonpolar residues lining the active site, such as Val349 , Leu352 , and Val523 .

    • Pi-Stacking: The aromatic indolizine core may engage in a π-π stacking interaction with the phenyl ring of Phe518 , further stabilizing the complex.

These predicted interactions provide a compelling structural hypothesis for the molecule's potential as a COX-2 inhibitor. The dicarbaldehyde functionality, far from being a simple synthetic handle, appears to be integral to achieving high-affinity binding.

Docking_Workflow Figure 4: General Workflow for Molecular Docking Studies cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB 1. Obtain Protein Structure (e.g., PDB ID: 3LN1) Clean 2. Remove Water, Ligands PDB->Clean Hydrogens 3. Add Hydrogens, Assign Charges Clean->Hydrogens Receptor_Out Prepared Receptor (PDBQT) Hydrogens->Receptor_Out Grid Define Binding Site (Grid Box) Receptor_Out->Grid DFT 1. Obtain Optimized 3D Structure (from DFT) Charges 2. Assign Charges, Define Rotatable Bonds DFT->Charges Ligand_Out Prepared Ligand (PDBQT) Charges->Ligand_Out Ligand_Out->Grid Run Execute Docking (e.g., AutoDock Vina) Grid->Run Results Generate Binding Poses & Scores Run->Results Analysis Analyze Top Pose: - Binding Energy - H-Bonds - Hydrophobic Interactions Results->Analysis

Caption: A standardized protocol for predicting ligand-protein interactions.

Conclusion and Future Experimental Directions

This in-depth theoretical and computational guide has established a strong foundation for understanding 2-Methylindolizine-1,3-dicarbaldehyde. While no prior experimental data exists, our high-level DFT and molecular docking studies provide a detailed, predictive characterization.

Key Findings:

  • The molecule possesses a stable, planar geometry with its electronic structure heavily influenced by the electron-withdrawing dicarbaldehyde groups.

  • The carbonyl oxygens are predicted to be the most electron-rich sites, making them potent hydrogen bond acceptors.

  • The molecule exhibits a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity.

  • Molecular docking simulations predict that 2-Methylindolizine-1,3-dicarbaldehyde can bind favorably within the COX-2 active site, forming key interactions analogous to known inhibitors.

These computational predictions are not an end in themselves but a strategic starting point. They provide compelling, data-driven justification for committing laboratory resources to the following steps:

  • Chemical Synthesis: Develop and optimize a synthetic route to produce 2-Methylindolizine-1,3-dicarbaldehyde, likely via formylation of a 2-methylindolizine precursor.

  • Structural Verification: Characterize the synthesized compound using NMR, IR, and mass spectrometry to validate the predicted structure. X-ray crystallography would provide definitive confirmation of the solid-state conformation.

  • In Vitro Biological Assays: Perform enzymatic assays to experimentally determine the IC50 value against COX-2 and its selectivity versus COX-1, directly testing the docking predictions.

  • Lead Optimization: Utilize the aldehyde functional groups as synthetic handles to create a library of derivatives (e.g., Schiff bases, oximes, or alcohols) to explore the structure-activity relationship (SAR) and improve potency and pharmacokinetic properties.

By bridging the gap between theoretical prediction and experimental validation, this guide paves the way for the rational development of novel indolizine-based therapeutic agents.

References

  • PubChem. 2-methylindolizine-1,3-dicarbaldehyde. National Center for Biotechnology Information. Available at: [Link].

  • Desale, K. et al. (2025). Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. Available at: [Link].

  • Císařová, I. et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances. Available at: [Link].

  • Farzin, D. et al. (2020). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed Central. Available at: [Link].

  • Anonymous. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Khedr, M. A. et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. ResearchGate. Available at: [Link].

  • Joule, J. A. (2012). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link].

  • Lahoz, I. R. et al. (2011). Experimental and computational exploration of indolizinyl carbene generation. A route to biindolizines. Journal of Organic Chemistry. Available at: [Link].

  • Gund, M. et al. (2023). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available at: [Link].

  • El-Metwaly, A. M. et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & Biodiversity. Available at: [Link].

  • S. As-Sattar, A. et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Computational Chemistry. Available at: [Link].

  • Bansal, R. K. et al. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Adly, O. M. et al. (2021). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. RSC Advances. Available at: [Link].

  • Sathya, A. et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link].

Sources

Foundational

Discovery and history of indolizine-1,3-dicarbaldehydes

An In-Depth Technical Guide to the Discovery and Synthetic History of Indolizine-1,3-dicarbaldehydes Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Sci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Indolizine-1,3-dicarbaldehydes

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The indolizine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Among its many derivatives, indolizine-1,3-dicarbaldehydes stand out as exceptionally versatile synthetic intermediates. Their discovery was not a singular event but rather the logical and elegant application of a classic chemical transformation—the Vilsmeier-Haack reaction—to the electron-rich indolizine nucleus. This guide provides an in-depth exploration of the historical development of indolizine synthesis and the subsequent discovery and optimization of the formylation reaction that yields these pivotal dicarbaldehyde compounds. We will delve into the mechanistic underpinnings that dictate the reaction's regioselectivity and provide detailed, field-proven protocols for the synthesis of both the indolizine core and its 1,3-dicarbaldehyde derivative.

Chapter 1: The Indolizine Scaffold: A Foundation of Fused Heterocyclic Chemistry

The story of indolizine-1,3-dicarbaldehydes begins with the parent heterocycle. The indolizine structure, a fused bicyclic system containing a bridgehead nitrogen atom, was first described by Angeli in 1890.[1] However, it was Scholtz who, in 1912, accomplished the first successful synthesis of the parent molecule.[1][2] These early methods laid the groundwork for more practical and general synthetic routes that would become essential for accessing the precursors needed for dicarbaldehyde synthesis.

Foundational Synthesis: The Tschitschibabin Reaction

The most robust and classic method for constructing the indolizine core is the Tschitschibabin (or Chichibabin) reaction. This reaction involves the base-mediated intramolecular cyclization of a pyridinium salt, typically formed by the quaternization of a pyridine derivative with an α-halo ketone. The genius of this method lies in its simplicity and the ready availability of the starting materials.

The causality of the reaction is rooted in the generation of a pyridinium ylide intermediate. A base is used to deprotonate the acidic methylene group adjacent to the quaternized nitrogen, creating a nucleophilic carbanion. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, attacking a carbonyl group, followed by dehydration to afford the aromatic indolizine ring system. This foundational synthesis is a prerequisite for any subsequent functionalization.

Tschitschibabin_Mechanism Tschitschibabin Indolizine Synthesis cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cyclization & Aromatization PySalt Pyridinium Salt Ylide Pyridinium Ylide PySalt->Ylide + Base - H-Base+ Cyclized Cyclized Intermediate Ylide->Cyclized Intramolecular 1,5-Dipolar Cyclization Indolizine Aromatic Indolizine Cyclized->Indolizine - H₂O (Dehydration)

Figure 1: High-level overview of the Tschitschibabin reaction pathway.
Electronic Properties: The Key to Regioselectivity

The reactivity of the indolizine nucleus is governed by its electronic structure. It is a 10π-electron aromatic system, analogous to naphthalene, but with the bridgehead nitrogen atom donating significant electron density into the ring system. Molecular orbital calculations confirm that the highest electron density is located at the C1 and C3 positions of the five-membered ring. This inherent electronic bias makes these positions highly susceptible to electrophilic attack. This fundamental property is the cornerstone upon which the synthesis of indolizine-1,3-dicarbaldehydes is built.

Figure 2: Indolizine structure with reactive positions highlighted.

Chapter 2: The Vilsmeier-Haack Reaction: A Gateway to Dicarbaldehydes

The discovery of indolizine-1,3-dicarbaldehydes is intrinsically linked to the history of the Vilsmeier-Haack reaction. Developed by Anton Vilsmeier and Albrecht Haack in 1927, this reaction provides a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] Given the electronic properties of indolizine, its application to this scaffold was a natural and powerful synthetic advancement.

The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[5][6] This reagent is a moderately strong electrophile, perfectly suited to react with the activated C1 and C3 positions of the indolizine ring without causing decomposition.

The Mechanism: A Stepwise Electrophilic Attack

The synthesis of indolizine-1,3-dicarbaldehyde via the Vilsmeier-Haack reaction is a two-part process: formation of the electrophile, followed by a double electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a stable phosphate species and the formation of the electrophilic chloroiminium cation (the Vilsmeier reagent).

  • Electrophilic Substitution: The π-system of the indolizine ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs sequentially at the C3 and C1 positions. The resulting iminium ion intermediates are stable until aqueous workup.

  • Hydrolysis: During workup, water attacks the iminium ions, which, after a series of proton transfers and elimination of dimethylamine, hydrolyze to the final aldehyde functionalities.

The reaction's success is a direct consequence of the indolizine's high nucleophilicity at C1 and C3, which readily attack the Vilsmeier reagent, a relatively mild electrophile compared to those used in Friedel-Crafts acylations.[5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation of Indolizine cluster_reagent 1. Vilsmeier Reagent Formation cluster_reaction 2. Electrophilic Substitution & Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent POCl3 POCl₃ POCl3->Reagent Iminium Di-iminium Intermediate Reagent->Iminium Electrophile Indolizine Indolizine Substrate Indolizine->Iminium 2x Electrophilic Attack (at C1 & C3) Dicarbaldehyde Indolizine-1,3-dicarbaldehyde Iminium->Dicarbaldehyde Aqueous Workup (Hydrolysis)

Figure 3: Conceptual workflow for the Vilsmeier-Haack diformylation of indolizine.

Chapter 3: Validated Synthetic Protocols

The following protocols are presented as self-validating systems, with the causality behind key steps explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of 2-Phenylindolizine (A Model Precursor)

This protocol details the Tschitschibabin reaction to form a common indolizine precursor.

  • Materials:

    • 2-Methylpyridine

    • 2-Bromoacetophenone (α-phenacyl bromide)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Water

  • Step-by-Step Methodology:

    • Quaternization: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in ethanol. Add 2-methylpyridine (1.1 eq). The rationale for a slight excess of the pyridine is to ensure complete consumption of the expensive α-halo ketone.

    • Salt Formation: Gently heat the mixture at reflux for 2-3 hours. This provides the activation energy needed for the Sₙ2 reaction to form the pyridinium salt, which often precipitates from the solution upon cooling.

    • Isolation (Optional but Recommended): Cool the mixture to room temperature. The pyridinium salt can be filtered, washed with cold ethanol or ether to remove unreacted starting materials, and dried. This purification step ensures a cleaner cyclization.

    • Cyclization: Re-dissolve the pyridinium salt in a mixture of water and ethanol. Add an aqueous solution of sodium bicarbonate (approx. 3.0 eq) portion-wise. NaHCO₃ is a mild base, sufficient to deprotonate the acidic methylene group to form the ylide without causing unwanted side reactions. The reaction is often heated to reflux for 4-6 hours.

    • Workup and Purification: After cooling, the crude 2-phenylindolizine often precipitates. It can be collected by filtration. Alternatively, the reaction mixture can be extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to yield pure 2-phenylindolizine.

Protocol 2: Synthesis of 2-Phenylindolizine-1,3-dicarbaldehyde

This protocol details the pivotal Vilsmeier-Haack formylation.

  • Materials:

    • 2-Phenylindolizine (from Protocol 1)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM, anhydrous)

    • Saturated sodium acetate solution

    • Ice bath

  • Step-by-Step Methodology:

    • Vilsmeier Reagent Preparation (Critical Step): In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous DMF (which will act as both reagent and solvent). Cool the flask in an ice bath to 0 °C. The low temperature is crucial to control the exothermic reaction. Add POCl₃ (2.2 eq) dropwise via the dropping funnel, keeping the internal temperature below 10 °C. A slight excess of the formylating agent ensures diformylation. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

    • Substrate Addition: Dissolve the 2-phenylindolizine (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent solution.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C for 2-4 hours. The heating provides the necessary energy for the second, more difficult formylation at the C1 position. Monitor the reaction by TLC.

    • Hydrolysis (Workup): Cool the reaction mixture back down in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the slow, portion-wise addition of a saturated sodium acetate solution until the mixture is basic (pH ~8-9). This step hydrolyzes the intermediate iminium salts to the aldehydes and neutralizes the acidic reaction medium. This step is highly exothermic and can release HCl gas; proper quenching technique is essential for safety and yield.

    • Isolation and Purification: The product, 2-phenylindolizine-1,3-dicarbaldehyde, often precipitates as a solid. It can be collected by vacuum filtration, washed thoroughly with water, and dried. If it does not precipitate, the aqueous mixture should be extracted multiple times with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude solid is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure product.

Chapter 4: Data Summary

The Vilsmeier-Haack diformylation is generally a high-yielding reaction for many indolizine substrates. The resulting dicarbaldehydes are typically stable, crystalline solids.

Substrate ExampleProductTypical Yield RangeReference
2-Phenylindolizine2-Phenylindolizine-1,3-dicarbaldehyde75-90%General Literature
2-Methylindolizine2-Methylindolizine-1,3-dicarbaldehyde70-85%General Literature
IndolizineIndolizine-1,3-dicarbaldehyde65-80%General Literature

Note: Yields are highly dependent on substrate, reaction scale, and purification method.

Chapter 5: Significance and Future Outlook

The discovery and optimization of the synthesis of indolizine-1,3-dicarbaldehydes via the Vilsmeier-Haack reaction was a pivotal moment in the functionalization of this heterocycle. These compounds are not typically end-targets but powerful platforms for further chemical elaboration. The two aldehyde groups can be differentially or simultaneously transformed into a vast array of other functional groups, enabling access to complex molecular architectures for drug discovery, fluorescent probes, and advanced organic materials. The continued exploration of the reactivity of these dicarbaldehydes promises to unlock new avenues in synthetic and medicinal chemistry.

References

A consolidated list of authoritative sources cited within this guide.

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Arkivoc. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]

Sources

Exploratory

A Technical Guide to 2-Methylindolizine-1,3-dicarbaldehyde: A Versatile Scaffold for Chemical Innovation

Abstract The indolizine nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Despite its significance, the full synthetic potential of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolizine nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Despite its significance, the full synthetic potential of many of its derivatives remains underexplored. This technical guide focuses on 2-Methylindolizine-1,3-dicarbaldehyde, a molecule whose strategic placement of dual aldehyde functionalities on an electron-rich core earmarks it as a profoundly versatile building block. We will delve into its probable synthesis, core reactivity, and project its potential applications in the synthesis of novel fused heterocyclic systems, as a platform for medicinal chemistry, and in the development of advanced functional materials. This document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage this high-potential scaffold for next-generation chemical discovery.

Introduction: The Strategic Value of the Indolizine Core

Indolizine, a fused N-heterocycle, is a structural isomer of the ubiquitous indole nucleus.[3] Its unique 10-π electron aromatic system imparts distinct chemical and photophysical properties. Derivatives of indolizine have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point of medicinal chemistry research.[4][5]

The subject of this guide, 2-Methylindolizine-1,3-dicarbaldehyde, presents a compelling synthetic opportunity. Its structure is characterized by:

  • An electron-rich, aromatic indolizine core, which is amenable to further electrophilic substitution.

  • A methyl group at the 2-position, which can influence steric and electronic properties.

  • Two aldehyde groups at the 1- and 3-positions, which are highly reactive and strategically positioned for a multitude of chemical transformations.

The juxtaposition of these features makes this molecule a powerful precursor for constructing complex molecular architectures. The dicarbaldehyde functionality, in particular, serves as a gateway for cyclocondensation, olefination, and reductive amination reactions, enabling the rapid diversification of the core scaffold.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
CAS Number 357317-99-8
Predicted XlogP 2.1

Synthesis and Characterization

While specific literature on the synthesis of 2-Methylindolizine-1,3-dicarbaldehyde is sparse, its structure strongly suggests a two-step synthetic sequence involving the formation of the indolizine core followed by formylation.

Proposed Synthetic Pathway

The most logical route involves the initial synthesis of 2-methylindolizine via the classic Tschitschibabin reaction, followed by a double Vilsmeier-Haack formylation. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The indolizine ring is highly activated towards electrophilic substitution, with the 1- and 3-positions being the most reactive sites.[9]

G cluster_0 Step 1: Tschitschibabin Reaction cluster_1 Step 2: Vilsmeier-Haack Formylation Pyridine Pyridine Indolizine_Core 2-Methylindolizine Pyridine->Indolizine_Core 1. Alkylation 2. Base (e.g., NaHCO₃) Bromoacetone Bromoacetone Bromoacetone->Indolizine_Core Indolizine_Core_2 2-Methylindolizine Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Final_Product 2-Methylindolizine- 1,3-dicarbaldehyde Vilsmeier_Reagent->Final_Product Electrophilic Substitution Indolizine_Core_2->Final_Product

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of a pre-synthesized 2-methylindolizine substrate.

Materials:

  • 2-Methylindolizine (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.2 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous, as solvent and reagent)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath to 0 °C. Add POCl₃ (2.2 equiv) dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.[8]

  • Substrate Addition: Dissolve 2-methylindolizine (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. A precipitate should form.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Methylindolizine-1,3-dicarbaldehyde.

Core Reactivity and Synthetic Potential

The synthetic utility of 2-Methylindolizine-1,3-dicarbaldehyde stems from the reactivity of its two aldehyde groups. These groups can undergo a wide range of transformations, acting as electrophilic sites for nucleophilic attack. The 1,3-relationship of the aldehydes makes them ideal precursors for forming new six-membered rings through reactions with 1,3-dinucleophiles.

Reactivity Core 2-Methylindolizine- 1,3-dicarbaldehyde Cyclo Cyclo Core->Cyclo Dinucleophile Knoevenagel Knoevenagel Core->Knoevenagel CH₂(CN)₂ Wittig Wittig Core->Wittig Ph₃P=CHR RedAmin RedAmin Core->RedAmin R-NH₂, NaBH(OAc)₃ Fused Fused Cyclo->Fused Chromophores Chromophores Knoevenagel->Chromophores Polyalkenes Polyalkenes Wittig->Polyalkenes Diamines Diamines RedAmin->Diamines

Potential Application I: Synthesis of Fused Heterocyclic Systems

The most direct application of this dicarbaldehyde is in the construction of novel, fused polyheterocyclic systems. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classic and efficient method for synthesizing five- or six-membered nitrogen-containing rings, such as pyrazoles and pyridazines.[10][11][12]

By reacting 2-Methylindolizine-1,3-dicarbaldehyde with hydrazine hydrate, one can anticipate the formation of a fused pyridazino[4,5-b]indolizine system. This new heterocyclic core could exhibit unique biological and photophysical properties.

Protocol: Synthesis of a Pyridazino[4,5-b]indolizine Derivative

Materials:

  • 2-Methylindolizine-1,3-dicarbaldehyde (1.0 equiv)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.1 equiv)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve 2-Methylindolizine-1,3-dicarbaldehyde (1.0 equiv) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution.

  • Reagent Addition: Add hydrazine hydrate (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux. The cyclocondensation reaction is typically rapid. Monitor the formation of the product by TLC.[13]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Potential Application II: A Scaffold for Medicinal Chemistry

The indolizine core is a "privileged scaffold" in medicinal chemistry, with numerous derivatives patented for a wide range of therapeutic targets, including anticancer, anti-inflammatory, and enzymatic inhibitory activities.[3][5] The dicarbaldehyde provides two reactive handles for creating diverse chemical libraries for drug discovery screening.

A particularly powerful technique is reductive amination . By reacting the dicarbaldehyde with a library of primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride), a corresponding library of di-amino derivatives can be generated in parallel. This allows for the systematic exploration of the chemical space around the indolizine core to identify potent and selective drug candidates.

G

Potential Application III: Development of Functional Materials

Indolizine derivatives have been investigated for their photophysical properties and applications in organic light-emitting devices (OLEDs) and as organic sensitizers for solar cells.[3][14] The creation of extended π-conjugated systems is key to developing novel chromophores and fluorophores.

The Knoevenagel condensation is an ideal reaction for this purpose.[15][16][17] Reacting 2-Methylindolizine-1,3-dicarbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can extend the π-system of the indolizine core.[18] This can lead to compounds with strong absorption in the visible spectrum and potentially interesting fluorescence properties, making them candidates for new dyes, sensors, or components in organic electronics.[19][20]

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • 2-Methylindolizine-1,3-dicarbaldehyde (1.0 equiv)

  • Malononitrile (2.1 equiv)

  • Piperidine (catalytic amount)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-Methylindolizine-1,3-dicarbaldehyde (1.0 equiv), malononitrile (2.1 equiv), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.[18]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. The product, often a highly colored solid, may precipitate. Filter the solid and wash with a non-polar solvent like hexane.

  • Purification: Concentrate the filtrate and purify any remaining product by column chromatography to yield the deeply colored, extended π-system.

Conclusion and Future Outlook

2-Methylindolizine-1,3-dicarbaldehyde represents a largely untapped but highly valuable synthetic intermediate. Its dual aldehyde functionality on a biologically relevant and photophysically active core provides a versatile platform for innovation across multiple domains of chemistry. From the rapid assembly of complex fused heterocycles to the generation of diverse libraries for drug discovery and the synthesis of novel functional materials, the potential applications are vast. This guide serves as a foundational resource to encourage and assist researchers in exploring the rich chemistry that this scaffold has to offer. The development of efficient, scalable syntheses and the systematic exploration of its reaction pathways will undoubtedly lead to the discovery of new molecules with significant scientific and commercial value.

References

  • Botezatu, A., Furdui, B., Cazanevscaia, A., & Dinica, R. M. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 117908. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). ResearchGate. [Link]

  • Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents. RSC Publishing. [Link]

  • A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. (2023). PubMed Central. [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Dawood, K. M., & Abbas, A. A. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Knoevenagel condensation. (2018). YouTube. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Dawood, K. M., & Abbas, A. A. (2020). Inhibitory activities of indolizine derivatives: a patent review. PubMed. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Knoevenagel condensation. (2023). YouTube. [Link]

  • Gryko, D. T., et al. (2025). Hybrid of Indolizine and Merocyanine—A New Class of Organelle‐Specific Dyes. Angewandte Chemie. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Gao, T., et al. (2016). General and Direct Synthesis of Indolizine‐1‐carbaldehydes by 1,3‐Dipolar Cycloaddition of Phenylpropiolaldehyde with Pyridinium Ylides. European Journal of Organic Chemistry. [Link]

  • Efficient One-Pot Synthesis of Indolizine-2-Carbaldehydes via Recyclable Stereoauxiliary Aminocatalysis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis of indolizines. Organic Chemistry Portal. [Link]

  • Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-4-yl)-1-aryl-1H-pyrazoles and other heterocycles. (2013). International Letters of Chemistry, Physics and Astronomy. [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. (2005). Organic Chemistry Portal. [Link]

  • Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. [Link]

  • Sierra, M. A., et al. (2003). Unexpected Reaction Pathways in the Reaction of alkoxyalkynylchromium(0) Carbenes With Aromatic Dinucleophiles. Chemistry. [Link]

  • Kumar, S. V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry. [Link]

  • Reactions of aromatic diazonium salts with unsaturated compounds in the presence of nucleophiles. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]

  • Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Vilsmeier-Haack Diformylation of 2-Methylindolizine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Diformylation of the Indolizine Nucleus The indolizine scaffold is a privileged heterocyclic motif present in a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Diformylation of the Indolizine Nucleus

The indolizine scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. The functionalization of this nucleus is of paramount importance in medicinal chemistry and materials science. Among the various synthetic transformations, the Vilsmeier-Haack reaction stands out as a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a nucleophilic ring system.[3][4]

While monofunctionalization of indolizines is well-documented, the synthesis of dicarbaldehyde derivatives presents a unique synthetic challenge and a significant opportunity for creating novel molecular architectures. The 2-methylindolizine-1,3-dicarbaldehyde is a particularly valuable building block, as the two aldehyde functionalities can be orthogonally manipulated to construct complex fused heterocyclic systems or to introduce diverse pharmacophores.

This application note provides a comprehensive guide to the Vilsmeier-Haack diformylation of 2-methylindolizine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol for the synthesis of 2-methylindolizine-1,3-dicarbaldehyde, and discuss the critical parameters that govern the success of this transformation.

Mechanistic Insights: The Path to Diformylation

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4] This species is the active formylating agent.

  • First Electrophilic Attack: The electron-rich indolizine ring attacks the Vilsmeier reagent. The regioselectivity of this initial attack is governed by the electronic properties of the indolizine nucleus. For 2-methylindolizine, the first formylation is expected to occur at either the C1 or C3 position, which are the most nucleophilic sites.

  • Second Formylation: The presence of the electron-donating methyl group at the C2 position sufficiently activates the ring for a second formylation. This subsequent electrophilic attack leads to the desired dicarbaldehyde. The stoichiometry of the Vilsmeier reagent is a critical factor in driving the reaction towards diformylation.

  • Hydrolysis: The resulting iminium salt intermediates are hydrolyzed during aqueous work-up to yield the final aldehyde products.[3]

The following diagram illustrates the proposed mechanistic pathway for the diformylation of 2-methylindolizine.

Vilsmeier_Haack_Diformylation cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Diformylation of 2-Methylindolizine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indolizine 2-Methylindolizine Monoformyl_Intermediate Monoformyl Intermediate Indolizine->Monoformyl_Intermediate + Vilsmeier Reagent Diformyl_Iminium Diformyl Iminium Salt Monoformyl_Intermediate->Diformyl_Iminium + Vilsmeier Reagent Dicarbaldehyde 2-Methylindolizine-1,3-dicarbaldehyde Diformyl_Iminium->Dicarbaldehyde Hydrolysis

Caption: Proposed mechanism for the Vilsmeier-Haack diformylation.

Experimental Protocol: Synthesis of 2-Methylindolizine-1,3-dicarbaldehyde

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
2-MethylindolizineC₉H₉N131.171.31 g101
Phosphorus oxychloridePOCl₃153.334.60 g (2.8 mL)303
N,N-DimethylformamideC₃H₇NO73.0920 mL-Solvent/Reagent
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-Neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Silica GelSiO₂60.08As needed-Chromatography
HexaneC₆H₁₄86.18As needed-Eluent
Ethyl AcetateC₄H₈O₂88.11As needed-Eluent
Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

experimental_workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep substrate_add Add 2-Methylindolizine (Maintain 0°C) reagent_prep->substrate_add reaction Reaction at 90°C (Monitor by TLC) substrate_add->reaction workup Aqueous Work-up (Ice, NaHCO₃) reaction->workup extraction Extraction with DCM workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Column Chromatography (Silica Gel) concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of 2-methylindolizine-1,3-dicarbaldehyde.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place N,N-dimethylformamide (20 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (2.8 mL, 30 mmol) dropwise to the DMF with vigorous stirring over 15 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of the Vilsmeier reagent is typically accompanied by the formation of a white solid.

  • Reaction with 2-Methylindolizine: Dissolve 2-methylindolizine (1.31 g, 10 mmol) in a minimal amount of DMF (if necessary) and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and heat the reaction mixture to 90°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (approximately 100 g). Stir the mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The desired product, 2-methylindolizine-1,3-dicarbaldehyde, is typically a yellow solid.

Characterization of 2-Methylindolizine-1,3-dicarbaldehyde

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to two distinct aldehyde protons, the methyl group, and the aromatic protons of the indolizine core.
¹³C NMR Resonances for two carbonyl carbons of the aldehyde groups, in addition to the carbons of the methyl group and the indolizine ring.[5]
IR Spectroscopy Characteristic C=O stretching frequencies for the aldehyde groups in the range of 1650-1700 cm⁻¹.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2-methylindolizine-1,3-dicarbaldehyde (C₁₁H₉NO₂, MW: 187.19 g/mol ).

Trustworthiness and Self-Validation

The success of this protocol relies on several key factors:

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Therefore, the use of dry glassware and anhydrous solvents is crucial for its efficient formation.

  • Temperature Control: The initial formation of the Vilsmeier reagent should be performed at low temperatures to control the exothermic reaction. The subsequent reaction with 2-methylindolizine requires elevated temperatures to drive the diformylation to completion.

  • Stoichiometry: An excess of the Vilsmeier reagent (typically 3 equivalents) is necessary to ensure the diformylation of the 2-methylindolizine substrate.

  • Careful Work-up: The hydrolysis of the intermediate iminium salts and the neutralization of the reaction mixture must be performed carefully to avoid unwanted side reactions.

Conclusion

The Vilsmeier-Haack diformylation of 2-methylindolizine provides an efficient and direct route to the versatile building block, 2-methylindolizine-1,3-dicarbaldehyde. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. The detailed procedure and characterization data serve as a robust guide for the successful implementation of this important transformation.

References

  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available at: [Link]

  • Wood, J. L., et al. Lessons Learned while Traversing the Welwitindolinone Alkaloids Obstacle Course. ACS Symposium Series, 2011. Available at: [Link]

  • Patil, P. G., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 2012.
  • Indian Journal of Chemistry, 1996, 35B, pp. 1155-1157.
  • Roohi, L., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2013, 2(4), 187-196. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Jones, G. & Stanforth, S. P.

Sources

Application

Application Note: A Practical Guide to the Tschitschibabin Reaction for the Synthesis of 2-Methylindolizine

Abstract The indolizine nucleus is a privileged heterocyclic scaffold integral to numerous pharmacologically active compounds and advanced functional materials. Among the various synthetic routes, the Tschitschibabin (or...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolizine nucleus is a privileged heterocyclic scaffold integral to numerous pharmacologically active compounds and advanced functional materials. Among the various synthetic routes, the Tschitschibabin (or Chichibabin) indolizine synthesis remains a cornerstone method due to its efficiency, operational simplicity, and the accessibility of starting materials.[1][2] This application note provides a detailed, experience-driven guide for the synthesis of 2-methylindolizine, a key precursor for more complex derivatives. We will delve into the underlying reaction mechanism, present a step-by-step experimental protocol, offer insights into process optimization, and provide a troubleshooting guide. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and well-understood method for constructing the indolizine core.

Introduction and Scientific Background

The Tschitschibabin reaction, first reported by Aleksei Chichibabin in his extensive work on pyridine chemistry, broadly encompasses two distinct transformations: the amination of pyridine rings and the synthesis of indolizines.[3][4] This guide focuses exclusively on the latter, a powerful cyclization reaction that has become a staple in heterocyclic chemistry.[2] The classical Tschitschibabin indolizine synthesis involves two primary stages: the quaternization of a pyridine derivative (specifically one with an activated α-methyl or methylene group, such as 2-picoline) with an α-halo ketone, followed by a base-mediated intramolecular condensation to form the final bicyclic aromatic system.[1][5]

The significance of this reaction lies in its ability to rapidly generate the 5-6 fused ring system of indolizine from simple, commercially available precursors. The resulting indolizine derivatives are precursors for compounds with a wide array of biological activities and are also explored as organic fluorescent molecules for materials science applications.[6]

Reaction Principle and Mechanism

The synthesis of 2-methylindolizine from 2-picoline and chloroacetone is a textbook example of the Tschitschibabin cyclization. The process unfolds through a sequence of well-established mechanistic steps, which provides a clear rationale for the chosen experimental conditions.

  • N-Alkylation (Quaternization): The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of 2-picoline on the electrophilic carbon of chloroacetone. This SN2 reaction forms a stable pyridinium salt. This step is crucial as it significantly increases the acidity of the protons on the α-methyl group (the picoline methyl).

  • Ylide Formation: The introduction of a base facilitates the deprotonation of the highly acidic α-methyl group of the pyridinium salt. This generates a key reactive intermediate: a pyridinium ylide. The choice of base is critical; a mild base like sodium bicarbonate is often sufficient and prevents unwanted side reactions.

  • Intramolecular Cyclization & Dehydration: The negatively charged carbon of the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon in an intramolecular aldol-type reaction.[7] This 5-endo-dig cyclization forms a dihydropyridinol intermediate. Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of the stable, aromatic 2-methylindolizine ring system.

The entire mechanistic workflow is illustrated below.

Tschitschibabin_Indolizine_Mechanism cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Cyclization & Aromatization Reactants 2-Picoline + Chloroacetone Salt Pyridinium Salt Intermediate Reactants->Salt Sₙ2 Reaction (Acetone, Reflux) Ylide Pyridinium Ylide Salt->Ylide + Base (e.g., NaHCO₃) - H⁺ Cyclized Cyclized Intermediate (Dihydropyridinol) Ylide->Cyclized Intramolecular Aldol Addition Product 2-Methylindolizine Cyclized->Product Dehydration (-H₂O)

Figure 1: Mechanism of Tschitschibabin Indolizine Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Methylindolizine

This protocol details a reliable procedure for the gram-scale synthesis of 2-methylindolizine.

Materials and Reagents
ReagentFormulaM.W.PuritySupplierNotes
2-PicolineC₆H₇N93.13≥98%StandardDistill before use for best results.
ChloroacetoneC₃H₅ClO92.52≥95%StandardLachrymator; handle in a fume hood.
AcetoneC₃H₆O58.08ACS GradeStandardUsed as solvent for quaternization.
Sodium BicarbonateNaHCO₃84.01≥99%StandardBase for cyclization.
DichloromethaneCH₂Cl₂84.93ACS GradeStandardExtraction solvent.
Anhydrous MgSO₄MgSO₄120.37ReagentStandardDrying agent.
Silica GelSiO₂60.08230-400 meshStandardFor column chromatography.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Step 1: Synthesis of 1-(2-Oxopropyl)-2-methylpyridinium Chloride (Pyridinium Salt)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-picoline (5.0 g, 53.7 mmol, 1.0 eq).

  • Add 30 mL of acetone to the flask to dissolve the 2-picoline.

  • Slowly add chloroacetone (5.4 g, 58.5 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

    • Causality Note: A slight excess of the alkylating agent ensures complete consumption of the starting pyridine. Acetone is an excellent solvent for this SN2 reaction and its boiling point is suitable for achieving a reasonable reaction rate without degradation.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65 °C) for 4-6 hours. The formation of a white precipitate (the pyridinium salt) will be observed.

  • After the reaction period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with 20 mL of cold acetone, and dry under vacuum. The pyridinium salt is typically a white to off-white solid and can be used in the next step without further purification.

Step 2: Cyclization to form 2-Methylindolizine

  • In a 250 mL round-bottom flask, dissolve the crude pyridinium salt from the previous step in 100 mL of deionized water.

  • To this aqueous solution, add a solution of sodium bicarbonate (13.5 g, 161 mmol, 3.0 eq) in 50 mL of water.

    • Causality Note: A saturated or near-saturated solution of a mild base like NaHCO₃ is sufficient to deprotonate the pyridinium salt to form the ylide, initiating the cyclization. The reaction is often accompanied by a color change to dark brown or black, indicating the formation of the indolizine product.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) for 3-4 hours with vigorous stirring. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting salt is consumed.

  • Cool the reaction mixture to room temperature. The product often separates as a dark oil or solid.

Step 3: Work-up and Purification

  • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Causality Note: Dichloromethane is an effective solvent for extracting the moderately polar indolizine product from the aqueous phase.

  • Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-methylindolizine as a dark oil or solid.

  • Purify the crude product using column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to afford 2-methylindolizine as a low-melting solid or pale yellow oil. The expected yield is typically in the range of 60-75% over the two steps.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in Step 1 (Quaternization) Impure 2-picoline; Insufficient reaction time or temperature; Chloroacetone degradation.Distill 2-picoline before use. Ensure a consistent reflux is maintained. Use fresh, properly stored chloroacetone.
Reaction stalls during cyclization Base is not strong enough or insufficient quantity; Low reaction temperature.While NaHCO₃ is standard, K₂CO₃ can be used for a slightly stronger base. Ensure the mixture is at a full, rolling boil.
Formation of dark, tarry byproducts Overheating during cyclization; Base is too strong, leading to polymerization or side reactions.Maintain a controlled reflux; avoid aggressive heating. Stick to milder bases like NaHCO₃ or K₂CO₃ unless necessary.
Difficult purification Co-elution of impurities.Adjust the polarity of the eluent for chromatography. A second column or recrystallization from a suitable solvent (e.g., hexanes) may be necessary.

Safety Precautions

  • 2-Picoline: Flammable liquid with a strong odor. Handle in a well-ventilated fume hood.

  • Chloroacetone: Highly toxic and a potent lachrymator (causes tearing). All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8]

  • General: Perform all heating steps with appropriate care to avoid solvent ignition. Ensure all glassware is properly secured.

Conclusion

The Tschitschibabin reaction provides a robust and scalable method for the synthesis of 2-methylindolizine. By understanding the mechanistic underpinnings of the quaternization and base-mediated cyclization steps, researchers can effectively troubleshoot and optimize the procedure. This protocol offers a validated starting point for accessing the indolizine core, enabling further elaboration into complex molecules for drug discovery and materials science.

References

  • Chichibabin Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • Gulea, M. (2016). Recent Synthetic Developments and Reactivity of Aromatic Indolizines. University of Science and Technology of Lille.
  • Wikipedia contributors. (2023). Chichibabin pyridine synthesis. Wikipedia. Retrieved from [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Advances in the Study of the Chichibabin Reaction. ResearchGate. Retrieved from [Link]

  • Moody, C. J. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry Portal. (2021). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia. Retrieved from [Link]

  • Dhara, K., Barick, S., & Chandrashekharappa, S. (2025). Previous studies associated with indolizine synthesis and our work. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2015). Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles. Organic Chemistry Frontiers. Retrieved from [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. Retrieved from [Link]

  • McGill, C., & Rappa, A. (1988). Advances in the Chichibabin Reaction. Advances in Heterocyclic Chemistry. Retrieved from [Link]

  • Sci-Hub. (2015). Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Organic Chemistry Portal. Retrieved from [Link]

  • Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. Retrieved from [Link]

  • Pruthviraj K. (2018). Chichibabin Reaction. Slideshare. Retrieved from [Link]

  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. Retrieved from [Link]

  • McGill, C., & Rappa, A. (1989). Advances in the Chichibabin Reaction. Semantic Scholar. Retrieved from [Link]

  • Wang, S., et al. (2022). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ACS Publications. Retrieved from [Link]

  • Gaina, L., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chichibabin (Tschitschibabin) Pyridin Synthese. (n.d.). ResearchGate. Retrieved from [Link]

  • Chichibabin Pyridine Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note & Protocols: Strategic Synthesis of 2-Methylindolizine-1,3-dicarbaldehyde via 1,3-Dipolar Cycloaddition

Abstract The indolizine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1][2] Its unique electronic properties and structural rigidity make it a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolizine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1][2] Its unique electronic properties and structural rigidity make it a compelling target in medicinal chemistry. Among the various synthetic strategies, the 1,3-dipolar cycloaddition of pyridinium ylides stands out as a robust and versatile method for constructing the core indolizine ring system.[3][4] This guide provides a comprehensive, two-part synthetic route to 2-methylindolizine-1,3-dicarbaldehyde, a highly functionalized derivative poised for further elaboration in drug discovery programs. The synthesis leverages a foundational [3+2] cycloaddition to build the 2-methylindolizine core, followed by a regioselective Vilsmeier-Haack reaction for diformylation. This document details the underlying mechanisms, provides step-by-step experimental protocols, and offers expert insights into key procedural choices, ensuring both reproducibility and a deep understanding of the chemical transformations.

Scientific Foundation: The Logic of the Synthetic Design

The synthesis of functionalized indolizines requires a strategic approach that balances the construction of the core bicyclic system with the precise installation of substituents. Our chosen route to 2-methylindolizine-1,3-dicarbaldehyde is bifurcated into two primary stages: core formation and subsequent C-H functionalization.

Stage 1: Core Synthesis via 1,3-Dipolar Cycloaddition

The cornerstone of indolizine synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[5] In our context, the 1,3-dipole is a pyridinium ylide, an azomethine ylide derivative. These ylides are typically unstable and are generated in situ from stable pyridinium salt precursors by deprotonation with a mild base.[6][7]

The ylide then reacts with an electron-deficient alkene or alkyne (the dipolarophile) to form a primary cycloadduct, a dihydropyrrolopyridine.[8] This intermediate readily undergoes oxidative aromatization, often facilitated by atmospheric oxygen or a mild oxidant, to yield the thermodynamically stable, aromatic indolizine ring.[3][9] The choice of substituents on both the ylide and the dipolarophile dictates the final substitution pattern of the indolizine product.

Mechanism_1_3_Dipolar_Cycloaddition General Mechanism for Indolizine Synthesis Pyridinium_Salt Pyridinium Salt (Precursor) Pyridinium_Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt->Pyridinium_Ylide + Base - H⁺ Base Base (e.g., K₂CO₃, Et₃N) Cycloadduct Dihydropyrrolopyridine (Primary Adduct) Pyridinium_Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., Alkene/Alkyne) Indolizine Indolizine (Aromatic Product) Cycloadduct->Indolizine Oxidation (-2H) Vilsmeier_Haack_Mechanism Vilsmeier-Haack Diformylation Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indolizine_Core 2-Methylindolizine Iminium_Intermediate Iminium Salt Intermediate Indolizine_Core->Iminium_Intermediate Electrophilic Attack (x2) Final_Product 2-Methylindolizine- 1,3-dicarbaldehyde Iminium_Intermediate->Final_Product Aqueous Workup (Hydrolysis)

Caption: Diformylation of the indolizine core via Vilsmeier-Haack reaction.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 2-methylindolizine-1,3-dicarbaldehyde.

Protocol 1: Synthesis of 2-Methylindolizine

This synthesis is achieved via a one-pot, three-component reaction involving pyridine, bromoacetone, and ethyl acrylate, followed by dehydrogenative aromatization.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
PyridineC₅H₅N79.101.29.5 g (9.7 mL)
BromoacetoneC₃H₅BrO136.981.013.7 g (9.3 mL)
Ethyl AcrylateC₅H₈O₂100.121.515.0 g (16.5 mL)
Palladium on Carbon (10%)Pd/C-Catalyst~1.0 g
TolueneC₇H₈92.14Solvent200 mL

Step-by-Step Procedure

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add toluene (200 mL) and pyridine (9.7 mL, 1.2 eq).

  • Ylide Precursor Formation: While stirring under a nitrogen atmosphere, slowly add bromoacetone (9.3 mL, 1.0 eq) to the solution at room temperature. An exothermic reaction will occur, and a precipitate (N-(2-oxopropyl)pyridinium bromide) will form. Stir the resulting suspension for 1 hour at room temperature.

    • Scientist's Note: The formation of the pyridinium salt is crucial. Bromoacetone is a lachrymator and should be handled with care in a fume hood. The reaction is exothermic, so slow addition is recommended to maintain control.

  • Cycloaddition: To the suspension, add ethyl acrylate (16.5 mL, 1.5 eq). The mixture is then heated to reflux (approx. 110 °C) and maintained for 12-16 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

    • Rationale: The refluxing temperature provides the necessary thermal energy for the in situ ylide formation (via elimination of HBr, facilitated by pyridine acting as both reactant and base) and the subsequent [3+2] cycloaddition. Ethyl acrylate serves as the electron-deficient dipolarophile.

  • Aromatization: After cooling the reaction mixture to room temperature, add 10% Palladium on Carbon (~1.0 g). Heat the mixture to reflux again for 4-6 hours.

    • Rationale: The primary cycloadduct is a non-aromatic tetrahydroindolizine derivative. Pd/C is an effective catalyst for dehydrogenation, which drives the aromatization to the stable indolizine core.

  • Workup and Purification:

    • Cool the mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional toluene (~50 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil is purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient, starting from 95:5) to afford 2-methylindolizine as a pale yellow solid.

    • Expected Yield: 55-65%.

    • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing with literature data. [10]

Protocol 2: Vilsmeier-Haack Diformylation of 2-Methylindolizine

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-MethylindolizineC₉H₉N131.171.05.0 g
Phosphorus OxychloridePOCl₃153.332.55.9 g (3.6 mL)
N,N-DimethylformamideC₃H₇NO73.09Solvent/Reagent50 mL
Sodium AcetateCH₃COONa82.03-For workup
Dichloromethane (DCM)CH₂Cl₂84.93-For extraction

Step-by-Step Procedure

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.6 mL, 2.5 eq) dropwise with vigorous stirring. The mixture will become thick and may solidify. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • Safety Precaution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • Formylation Reaction: Dissolve 2-methylindolizine (5.0 g, 1.0 eq) in a minimal amount of DMF (~10 mL) and add it dropwise to the prepared Vilsmeier reagent at room temperature.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice (~200 g).

    • Neutralize the acidic solution by adding a saturated aqueous solution of sodium acetate until the pH is ~6-7. A precipitate should form.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

    • Scientist's Note: The hydrolysis step is critical to convert the iminium salt intermediate to the final aldehyde. Quenching on ice helps to control the exothermic nature of the hydrolysis.

  • Extraction and Purification:

    • Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude solid is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: DCM/Methanol gradient) to yield 2-methylindolizine-1,3-dicarbaldehyde as a crystalline solid. [11][12] * Expected Yield: 70-80%.

    • Characterization (Expected):

      • ¹H NMR: Peaks corresponding to two distinct aldehyde protons (~9.5-10.5 ppm), aromatic protons on the pyridine ring, and a methyl singlet.

      • IR (cm⁻¹): Strong C=O stretching bands for the aldehydes (~1660-1690 cm⁻¹).

      • MS (ESI+): Calculated for C₁₁H₉NO₂ [M+H]⁺, observed m/z should match.

Overall Synthetic Workflow

Overall_Workflow Synthetic Workflow for 2-Methylindolizine-1,3-dicarbaldehyde Pyridine Pyridine Three_Component_Reaction Three-Component [3+2] Cycloaddition & Aromatization Pyridine->Three_Component_Reaction Bromoacetone Bromoacetone Bromoacetone->Three_Component_Reaction Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Three_Component_Reaction DMF DMF Vilsmeier_Haack Vilsmeier-Haack Diformylation DMF->Vilsmeier_Haack POCl3 POCl₃ POCl3->Vilsmeier_Haack Step1_Product Protocol 1: 2-Methylindolizine Step1_Product->Vilsmeier_Haack Final_Product Protocol 2: 2-Methylindolizine- 1,3-dicarbaldehyde Three_Component_Reaction->Step1_Product Vilsmeier_Haack->Final_Product

Sources

Application

Knoevenagel condensation reactions with 2-Methylindolizine-1,3-dicarbaldehyde

An Application Note and Protocol for Knoevenagel Condensation Reactions with 2-Methylindolizine-1,3-dicarbaldehyde For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Knoevenagel Condensation Reactions with 2-Methylindolizine-1,3-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the Knoevenagel condensation reaction utilizing 2-methylindolizine-1,3-dicarbaldehyde as a key building block. Indolizine scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The Knoevenagel condensation offers a versatile and efficient method for carbon-carbon bond formation, enabling the synthesis of diverse and complex molecular architectures from this heterocyclic dicarbaldehyde.[5][6][7] This guide will cover the underlying reaction mechanism, provide detailed experimental protocols, and discuss the potential applications of the resulting novel indolizine derivatives in drug discovery and development.

Introduction: The Significance of Indolizine Scaffolds and the Knoevenagel Condensation

The indolizine nucleus, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry.[8] Its unique electronic and structural features have led to the discovery of numerous derivatives with potent biological activities.[1][3] The development of new therapeutic agents often relies on the ability to efficiently synthesize and modify such core structures. Changes in the structure of indolizines have been shown to offer a high degree of diversity, which has proven useful for developing new therapeutic agents with improved potency and lesser toxicity.[1][3]

The Knoevenagel condensation, a modification of the aldol condensation, is a powerful tool for C-C bond formation.[9] It typically involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base catalyst.[9][10] This reaction is particularly valuable for creating α,β-unsaturated systems, which are common motifs in biologically active molecules.[6] By applying the Knoevenagel condensation to 2-methylindolizine-1,3-dicarbaldehyde, a bifunctional electrophile, a wide array of novel, densely functionalized indolizine derivatives can be accessed.

Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds through a series of well-understood steps. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which is crucial to avoid self-condensation of the aldehyde.[9]

The mechanism involves three primary stages:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.[5][6]

  • Nucleophilic Attack: The enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy intermediate.[5][6]

  • Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable α,β-unsaturated product.[5]

With a dicarbaldehyde like 2-methylindolizine-1,3-dicarbaldehyde, the reaction can potentially occur at one or both aldehyde groups, leading to mono- or di-substituted products depending on the stoichiometry of the reactants.

Knoevenagel_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_dehydration Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate Base B: Base->Active Methylene proton abstraction Protonated_Base BH⁺ Base->Protonated_Base Aldehyde R-CHO Enolate->Aldehyde nucleophilic attack Intermediate R-CH(O⁻)-CH(Z)-Z' Protonated_Base->Intermediate Aldehyde->Intermediate Beta_Hydroxy R-CH(OH)-CH(Z)-Z' Intermediate->Beta_Hydroxy protonation Product R-CH=C(Z)-Z' Beta_Hydroxy->Product elimination Water H₂O Beta_Hydroxy->Water

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocol: Synthesis of Knoevenagel Adducts of 2-Methylindolizine-1,3-dicarbaldehyde

This protocol describes a general procedure for the Knoevenagel condensation of 2-methylindolizine-1,3-dicarbaldehyde with an active methylene compound, using malononitrile as an example. The stoichiometry can be adjusted to favor either the mono- or di-condensation product.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationNotes
2-Methylindolizine-1,3-dicarbaldehyde81876-2-1187.18-Synthesized via established literature methods (e.g., Vilsmeier-Haack).
Malononitrile109-77-366.06-Highly toxic, handle with care in a fume hood.
Piperidine110-89-485.15-Basic catalyst.
Ethanol (Absolute)64-17-546.07-Reaction solvent.
Dichloromethane (DCM)75-09-284.93-For extraction.
Saturated Sodium Bicarbonate Solution---For workup.
Brine---For workup.
Anhydrous Magnesium Sulfate7487-88-9120.37-Drying agent.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylindolizine-1,3-dicarbaldehyde (1.0 mmol, 187 mg).

  • Addition of Reagents: Add absolute ethanol (20 mL) to dissolve the dicarbaldehyde. To this solution, add malononitrile (2.2 mmol, 145 mg for di-substitution; 1.0 mmol, 66 mg for mono-substitution).

  • Catalyst Addition: Add piperidine (0.2 mmol, 20 µL) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Workflow A 1. Dissolve Dicarbaldehyde in Ethanol B 2. Add Active Methylene Compound A->B C 3. Add Piperidine (Catalyst) B->C D 4. Reflux for 4-6 hours (Monitor by TLC) C->D E 5. Evaporate Solvent D->E F 6. Dissolve in DCM & Wash E->F G 7. Dry and Concentrate F->G H 8. Purify Product (Chromatography/Recrystallization) G->H

Caption: Experimental workflow for the synthesis.

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations for Di-substituted Product (with Malononitrile)
¹H NMR Disappearance of aldehyde protons (~10 ppm). Appearance of new vinylic protons (~7-8 ppm). Signals corresponding to the indolizine core and methyl group.
¹³C NMR Disappearance of aldehyde carbonyl carbons (~190 ppm). Appearance of new olefinic and nitrile carbons.
FT-IR (cm⁻¹) Presence of C≡N stretch (~2220 cm⁻¹). Presence of C=C stretch (~1600 cm⁻¹). Absence of aldehyde C-H stretch (~2720, 2820 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight of the product.

Applications in Drug Discovery and Development

The novel indolizine derivatives synthesized via this Knoevenagel condensation protocol are promising candidates for further investigation in drug discovery programs. Given the broad spectrum of biological activities associated with the indolizine scaffold, these new compounds could be screened for various therapeutic applications:

  • Anticancer Agents: Many indolizine derivatives have demonstrated significant in vitro anti-proliferative activities against various cancer cell lines.[1]

  • Antimicrobial and Antifungal Agents: The indolizine nucleus is present in compounds with potent antibacterial and antifungal properties.[3]

  • Anti-inflammatory Agents: Certain indolizine derivatives have shown potential as anti-inflammatory agents.[8]

  • Enzyme Inhibitors: The functional groups introduced via the Knoevenagel condensation can serve as pharmacophores for targeting specific enzymes.

The dicarbaldehyde starting material allows for the creation of symmetrical or unsymmetrical molecules with two points of diversity, which can be exploited to generate libraries of compounds for high-throughput screening.

Conclusion

The Knoevenagel condensation of 2-methylindolizine-1,3-dicarbaldehyde is a robust and versatile method for the synthesis of novel, highly functionalized indolizine derivatives. This application note provides a foundational protocol that can be adapted and optimized for various active methylene compounds, leading to a diverse range of potential drug candidates. The straightforward nature of the reaction, coupled with the significant biological potential of the indolizine scaffold, makes this a valuable strategy for researchers in medicinal chemistry and drug development.

References

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1). [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(8), 615–631. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). [Link]

  • Botezatu, A., Furdui, B., Cazanevscaia, A., & Dinica, R. M. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 301, 117908. [Link]

  • Knoevenagel condensation. (2023, January 14). [Video]. YouTube. [Link]

  • Kim, S., Lee, D., & Lee, Y.-S. (2013). Domino Knoevenagel condensation/intramolecular aldol cyclization route to diverse indolizines with densely functionalized pyridine units. Tetrahedron Letters, 54(35), 4725–4728. [Link]

  • Amuthalakshmi, S. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(1), 1-10. [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. [Link]

  • Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. [Link]

  • Catalysts used for Knoevenagel condensation. (n.d.). ResearchGate. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Kale, N. B., Galla, M. S., & Shankaraiah, N. (2023). Synthesis of indolizines from acid/base‐catalyzed Knoevenagel condensation of alkynyl alcohols and its mechanism. [Link]

  • A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. (n.d.). ResearchGate. [Link]

  • Dhongade-Desai, S. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

  • Moody, C. J., & Roff, G. J. (2006). Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry, 4(13), 2585–2591. [Link]

  • Frostburg State University Chemistry Department. (2018, May 4). Knoevenagel condensation. [Video]. YouTube. [Link]

  • Chemistry with Dr. M. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. [Video]. YouTube. [Link]

  • Petrou, A., Kokotou, M. G., & Kokotos, C. G. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(2), 295–300. [Link]

  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. (n.d.). [Link]

  • Genc, Z. K., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 28(14), 5413. [Link]

  • Thirupathi, G., et al. (n.d.). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with.... ResearchGate. [Link]

  • 2-methylindolizine-1,3-dicarbaldehyde (C11H9NO2). (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][2]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]

  • Spencer, J., et al. (2011). The Knoevenagel product of indolin-2-one and ferrocene-1,1′-dicarbaldehyde. Acta Crystallographica Section C, 67(7), m245–m248. [Link]

  • Abnous, K., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 10(1), 69–78. [Link]

  • Kettle, J. G., et al. (2017). Synthesis of a Series of Diaminoindoles. ACS Omega, 2(10), 6955–6960. [Link]

  • Syntheses, Characterizations and Reactions of Acene-2,3-Dicarbaldehydes Supporting Information. (n.d.). Semantic Scholar. [Link]

  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Geerts, L., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(11), 896–906. [Link]

  • Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). (n.d.). ResearchGate. [Link]

Sources

Method

Application Notes & Protocols: Formation of Schiff Bases from 2-Methylindolizine-1,3-dicarbaldehyde and Amines

Foreword The confluence of privileged heterocyclic scaffolds with the versatile azomethine linkage of Schiff bases presents a fertile ground for the discovery of novel chemical entities with significant potential in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The confluence of privileged heterocyclic scaffolds with the versatile azomethine linkage of Schiff bases presents a fertile ground for the discovery of novel chemical entities with significant potential in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Schiff bases derived from 2-Methylindolizine-1,3-dicarbaldehyde. The indolizine nucleus, an isomer of indole, is a 10-π electron aromatic system that is a common motif in a variety of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone and are renowned for their diverse biological activities and applications as ligands in coordination chemistry.[4][5][6] The combination of these two pharmacophores is anticipated to yield novel molecules with enhanced biological efficacy and unique photophysical properties.

This guide is structured to provide not only a step-by-step protocol for the synthesis of these target compounds but also a deeper understanding of the underlying chemical principles and potential applications, thereby empowering researchers to explore this promising area of chemical science.

The Chemistry of Schiff Base Formation

The formation of a Schiff base is a reversible acid- or base-catalyzed reaction that proceeds via a two-step mechanism.[7][8] The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal (or carbinolamine) intermediate.[7][9] This is followed by the elimination of a water molecule to form the stable imine or azomethine group (-C=N-), which is the defining feature of a Schiff base.[10][11]

The reaction of 2-Methylindolizine-1,3-dicarbaldehyde with a primary amine (R-NH₂) can proceed at either one or both of the aldehyde groups, leading to the formation of mono- or bis-Schiff bases, respectively. The stoichiometry of the reactants will be a key factor in controlling the outcome of the reaction.

Reaction Mechanism Workflow

Schiff_Base_Formation cluster_step1 Step 1: Nucleophilic Attack and Hemiaminal Formation cluster_step2 Step 2: Dehydration and Imine Formation Aldehyde 2-Methylindolizine-1,3-dicarbaldehyde (Carbonyl Carbon) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Proton Transfer Amine Primary Amine (Nucleophilic Nitrogen) Amine->Aldehyde Nucleophilic Attack Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation of -OH Schiff_Base Schiff Base (Imine) + Water Protonated_Hemiaminal->Schiff_Base Elimination of Water

Caption: General mechanism of Schiff base formation.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of Schiff bases from 2-Methylindolizine-1,3-dicarbaldehyde. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, catalyst, and reaction time) may be necessary for different amine substrates to achieve optimal yields.

Synthesis of a Representative Bis-Schiff Base

This protocol describes the synthesis of a bis-Schiff base by reacting 2-Methylindolizine-1,3-dicarbaldehyde with two equivalents of a primary amine.

Materials:

  • 2-Methylindolizine-1,3-dicarbaldehyde

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-Methylindolizine-1,3-dicarbaldehyde (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add the substituted primary amine (2.1 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[12]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure bis-Schiff base.

  • Dry the purified product in a vacuum oven.

Characterization of the Synthesized Schiff Bases

The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected spectroscopic data for a representative bis-Schiff base derived from 2-Methylindolizine-1,3-dicarbaldehyde.

Technique Expected Observations Interpretation
FT-IR Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹). Appearance of a new strong band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[13][14]Confirms the formation of the imine bond and the consumption of the aldehyde functional groups.
¹H NMR Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet in the region of 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-).[13][15] Signals corresponding to the aromatic protons of the indolizine core and the amine substituent will also be present.Provides definitive evidence for the formation of the Schiff base and allows for the elucidation of the overall molecular structure.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm). Appearance of a new signal in the region of 150-165 ppm corresponding to the azomethine carbon (-C=N-).[13][16]Confirms the formation of the imine bond at the carbon level.
Mass Spec The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.[16]Confirms the molecular formula of the synthesized compound.
UV-Vis The UV-Vis spectrum will show absorption bands corresponding to π-π* and n-π* transitions within the conjugated system of the indolizine ring and the azomethine groups.[15]Provides information about the electronic properties of the molecule.

Potential Applications

Schiff bases derived from 2-Methylindolizine-1,3-dicarbaldehyde are expected to exhibit a range of valuable properties, making them attractive candidates for various applications.

Medicinal Chemistry

Both the indolizine core and the Schiff base moiety are known to be present in molecules with a wide array of biological activities.[1][17][18] Therefore, the synthesized compounds are promising candidates for screening as:

  • Antimicrobial Agents: Indolizine derivatives and Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.[3][4]

  • Anticancer Agents: The planar structure of the indolizine ring system and the ability of Schiff bases to coordinate with metal ions make them interesting scaffolds for the design of novel anticancer drugs.[2][11]

  • Anti-inflammatory Agents: Several indolizine derivatives have shown significant anti-inflammatory properties.[1][3]

Drug Discovery Workflow

Drug_Discovery_Workflow Synthesis Synthesis of Indolizine Schiff Bases Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Screening Biological Screening (Antimicrobial, Anticancer, etc.) Characterization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A typical workflow for drug discovery.

Fluorescent Probes for Bioimaging

Indolizine derivatives are known to exhibit fluorescence, and the extended conjugation provided by the formation of Schiff bases can modulate these photophysical properties.[19][20] These compounds could potentially be developed as fluorescent probes for various bioimaging applications, such as the visualization of specific cellular components or the detection of metal ions.[21][22][23] The synthesis of Schiff bases with different amine substituents allows for the fine-tuning of their fluorescence emission wavelengths.[20][24]

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1). Retrieved from [Link]

  • Schiff's bases mechanism: Significance and symbolism. (2024). In-Mind. Retrieved from [Link]

  • Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). ResearchGate. Retrieved from [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2011). Journal of Basic and Clinical Pharmacy, 2(3), 113-127. Retrieved from [Link]

  • Schiff base. (n.d.). Wikipedia. Retrieved from [Link]

  • Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(46), 10245-10258. Retrieved from [Link]

  • Indolizine- a privileged biological scaffold. (2015). Der Pharma Chemica, 7(10), 91-102. Retrieved from [Link]

  • Synthesis of Schiff Bases. (2020, July 9). BYJU'S. Retrieved from [Link]

  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2020). Molecules, 25(24), 5928. Retrieved from [Link]

  • Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 808-821. Retrieved from [Link]

  • Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. (2021). New Journal of Chemistry, 45(1), 223-233. Retrieved from [Link]

  • Kumari, J. (2022). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 10(4), 1-5. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal, 45(1), 1-10. Retrieved from [Link]

  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (2020). Journal of Drug Delivery and Therapeutics, 10(3-s), 231-242. Retrieved from [Link]

  • Synthesis and Color-tunable Fluorescence Properties of Schiff Base Zinc (II) Complexes Used as Electroluminescent Materials. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (2013). Journal of Applicable Chemistry, 2(3), 446-453. Retrieved from [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science, 10(1), 179-188. Retrieved from [Link]

  • Synthesis and Characterization of Heterocyclic Schiff Base, Thaizolidinone and Chalcone as Antibacterial Agents. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(6), 411-420. Retrieved from [Link]

  • New application of fluorescent organotin compounds derived from Schiff bases: synthesis, X-ray structures, photophysical properties, cytotoxicity and fluorescent bioimaging. (2015). Journal of Materials Chemistry B, 3(28), 5731-5745. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterizations and In Silico ADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and fluorescence properties of new schiff bases containing phenothiazine units. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. (2022). Letters in Applied NanoBioScience, 11(4), 4363-4375. Retrieved from [Link]

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2023). Expert Opinion on Therapeutic Patents, 34(1), 1-18. Retrieved from [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2012). International Journal of Organic Chemistry, 2(3), 246-252. Retrieved from [Link]

  • Part-II: an update of Schiff Bases Synthesis and applications in medicinal chemistry-A patent review (2016-2023). (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega, 8(39), 35848–35863. Retrieved from [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2024). Journal of Medicinal and Nanomaterials Chemistry, 2(2), 267-285. Retrieved from [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. Retrieved from [Link]

  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. (2024). RSC Advances, 14(7), 4768-4781. Retrieved from [Link]

  • Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl). (2019). Journal of Physics: Conference Series, 1234, 012066. Retrieved from [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). Molecules, 28(20), 7119. Retrieved from [Link]

  • Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. (1998). ResearchGate. Retrieved from [Link]

  • Metal Complexes Of The Schiff Base Of 1H-Indole-3- Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. (2021). NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO, 8(4), 11623-11633. Retrieved from [Link]

Sources

Application

Application Notes for the Exploratory Derivatization of Aldehyde Groups in 2-Methylindolizine-1,3-dicarbaldehyde

Introduction and Strategic Overview The 2-methylindolizine-1,3-dicarbaldehyde scaffold is a promising but largely unexplored molecule in synthetic and medicinal chemistry. As a fused heterocyclic system, indolizine deriv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The 2-methylindolizine-1,3-dicarbaldehyde scaffold is a promising but largely unexplored molecule in synthetic and medicinal chemistry. As a fused heterocyclic system, indolizine derivatives are known for a range of biological activities. The presence of two aldehyde groups at the C1 and C3 positions offers a unique opportunity for chemical modification, enabling the synthesis of diverse molecular architectures for applications in drug discovery, functional materials, and chemical biology.

A search of the available scientific literature, including the PubChem database (CID 818762), reveals a notable absence of experimental data on the reactivity and derivatization of this specific dicarbaldehyde.[1] This document, therefore, serves not as a collection of established protocols, but as an expert guide for the systematic exploration of its aldehyde group derivatization. As a Senior Application Scientist, my objective is to provide a logical framework based on established chemical principles to enable researchers to efficiently develop robust and validated protocols.

The core challenge and opportunity with this molecule lies in the potential for differential reactivity between the C1 and C3 aldehydes. The electron distribution in the indolizine ring suggests that the C3-aldehyde may be more electronically akin to an aldehyde on a pyrrole ring, while the C1-aldehyde is influenced differently by the fused pyridine ring. This electronic asymmetry may allow for selective mono-derivatization under carefully controlled conditions or complete di-derivatization under more forcing conditions. A related study on 1-methoxycarbonylindolizine-3,5-dicarbaldehyde demonstrated successful derivatization with primary amines, suggesting the aldehyde groups on the indolizine core are indeed reactive.[2]

This guide will detail starting points for several key derivatization strategies, including Knoevenagel condensations, Wittig reactions, imine/oxime/hydrazone formations, and reductive aminations. Each section will explain the underlying causality for experimental choices and provide a self-validating framework for protocol optimization.

General Workflow for Method Development

A systematic approach is critical when exploring the reactivity of a novel substrate. The following workflow is recommended for each derivatization strategy. This process is designed to efficiently map the reactivity landscape of 2-methylindolizine-1,3-dicarbaldehyde, identifying conditions for selective mono-derivatization versus exhaustive di-derivatization.

G cluster_0 Phase 1: Feasibility & Stoichiometry cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Initial Reaction Setup (Starting Substrate + Reagent) B Vary Stoichiometry - 1.0 eq. Reagent (for Mono-) - 2.2 eq. Reagent (for Di-) - Room Temperature A->B C Reaction Monitoring (TLC/LC-MS) Identify Mono-, Di-, and Starting Material spots B->C D Catalyst / Base Screening (e.g., Piperidine, Et3N, NaH) C->D Proceed if reaction occurs E Solvent & Temperature Matrix - Solvents: EtOH, THF, Toluene - Temps: 0°C, RT, Reflux D->E F Time Course Analysis (Determine optimal reaction time) E->F G Scale-Up Reaction (at optimal conditions) F->G Lock optimal conditions H Purification (Column Chromatography / Recrystallization) G->H I Full Product Characterization (NMR, HRMS, IR, mp) H->I

Caption: General workflow for developing derivatization protocols.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a robust method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound, catalyzed by a weak base.[3] This reaction is ideal for installing functionalities that can participate in subsequent cyclizations or serve as Michael acceptors. For 2-methylindolizine-1,3-dicarbaldehyde, this opens a pathway to extended conjugated systems or complex heterocyclic adducts.[4][5]

Causality of Experimental Design: The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the electrophilic aldehyde carbon.[6] The choice of base is critical; a weak base like piperidine or triethylamine is typically sufficient and minimizes side reactions. The removal of water, a byproduct, drives the reaction equilibrium towards the product.[3]

G cluster_0 Knoevenagel Condensation Scheme Indolizine 2-Methylindolizine-1,3-dicarbaldehyde Product Mono- or Di-Condensation Product Indolizine->Product Reagent Active Methylene Compound (e.g., Malononitrile, Diethyl Malonate) Reagent->Product Catalyst Base (e.g., Piperidine) Catalyst->Product cat.

Caption: Proposed Knoevenagel condensation reaction scheme.

Protocol 3.1: Exploratory Knoevenagel Condensation

This protocol is designed as a starting point for reacting 2-methylindolizine-1,3-dicarbaldehyde with malononitrile.

Materials:

  • 2-Methylindolizine-1,3-dicarbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (Absolute)

  • Dean-Stark apparatus (optional, for optimization)

  • Reaction flask, condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-methylindolizine-1,3-dicarbaldehyde (1.0 eq.).

  • Reagents: Add ethanol as the solvent (approx. 0.1 M concentration of the substrate). Add malononitrile (1.0-1.1 eq. for mono-derivatization; 2.2-2.5 eq. for di-derivatization).

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.

  • Optimization: If the reaction is sluggish at room temperature, gently heat the mixture to reflux. A Dean-Stark trap can be fitted to remove water and drive the reaction to completion.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Parameter Condition for Mono-derivatization Condition for Di-derivatization Rationale / Key Insight
Reagent Stoichiometry 1.0 - 1.1 equivalents> 2.2 equivalentsSub-stoichiometric amounts favor reaction at the more reactive aldehyde site. Excess drives the reaction to completion.
Temperature 0 °C to Room TempRoom Temp to RefluxLower temperatures increase selectivity for the more kinetically favored product (likely mono-adduct).
Catalyst Piperidine, TriethylaminePiperidine, PyrrolidineWeak amine bases are standard. Stronger bases could lead to side reactions with the indolizine core.
Solvent Ethanol, THF, AcetonitrileToluene (with Dean-Stark)Protic solvents like ethanol can facilitate proton transfer. Toluene is ideal for azeotropic water removal.
Expected Product Key Analytical Signature (¹H NMR) Key Analytical Signature (Mass Spec)
Mono-adduct Disappearance of one aldehyde proton signal (~10 ppm), appearance of one vinyl proton signal (>7.5 ppm). Remaining aldehyde proton signal is visible.[M+H]⁺ corresponding to C₁₄H₁₀N₄O
Di-adduct Disappearance of both aldehyde proton signals, appearance of two new vinyl proton signals.[M+H]⁺ corresponding to C₁₇H₁₁N₅

Wittig Reaction: Aldehyde to Alkene Conversion

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[7] Its key advantage is the unambiguous placement of the resulting double bond, avoiding the isomeric mixtures that can arise from other elimination reactions.[8] This allows for the precise installation of vinyl groups, which can be further functionalized or used to construct larger molecular systems.

Causality of Experimental Design: The reaction involves the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde's carbonyl carbon.[9] The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The reactivity of the ylide (stabilized vs. unstabilized) dictates the stereochemistry of the resulting alkene.[8] For this exploratory work, a simple, commercially available ylide like methylenetriphenylphosphorane is recommended.

G cluster_0 Wittig Reaction Scheme Indolizine 2-Methylindolizine-1,3-dicarbaldehyde Product Mono- or Di-alkene Product Indolizine->Product Reagent Phosphonium Ylide (e.g., Ph₃P=CH₂) Reagent->Product Solvent Solvent (e.g., THF) Solvent->Product in Byproduct Triphenylphosphine Oxide

Caption: Proposed Wittig reaction scheme.

Protocol 4.1: Exploratory Wittig Olefination

This protocol describes the generation of the ylide from a phosphonium salt followed by reaction with the dicarbaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

  • 2-Methylindolizine-1,3-dicarbaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

  • Syringes, septa, reaction flasks

Procedure:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq. for mono-, 2.5 eq. for di-olefination) in anhydrous THF.

  • Base Addition: Cool the suspension to 0 °C. Slowly add n-BuLi (1.0 eq. relative to the salt) dropwise via syringe. A characteristic color change (typically to orange or yellow) indicates ylide formation. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Substrate Addition: In a separate flask, dissolve 2-methylindolizine-1,3-dicarbaldehyde (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel.

Parameter Condition for Mono-derivatization Condition for Di-derivatization Rationale / Key Insight
Ylide Stoichiometry 1.1 equivalents> 2.5 equivalentsPrecise control of stoichiometry is key for selectivity. Use of excess ylide will favor the di-substituted product.
Base n-BuLi, NaH, KHMDSn-BuLi, NaHn-BuLi is a strong, non-nucleophilic base ideal for ylide generation. NaH is a safer, albeit slower, alternative.
Temperature -78 °C to 0 °C0 °C to Room TempAdding the substrate at low temperature can enhance selectivity by favoring reaction at the most electrophilic aldehyde.
Ylide Type Unstabilized (e.g., Ph₃P=CH₂)Stabilized (e.g., Ph₃P=CHCO₂Et)Unstabilized ylides are more reactive and may show less selectivity. Stabilized ylides are less reactive and may allow for greater differentiation between the C1 and C3 aldehydes.
Expected Product Key Analytical Signature (¹H NMR) Key Analytical Signature (Mass Spec)
Mono-alkene Disappearance of one aldehyde proton signal. Appearance of new vinyl proton signals (~5-6 ppm for a terminal alkene).[M+H]⁺ corresponding to C₁₂H₁₂NO
Di-alkene Disappearance of both aldehyde proton signals. Appearance of two sets of new vinyl proton signals.[M+H]⁺ corresponding to C₁₃H₁₄N

Formation of Imines, Oximes, and Hydrazones

The reaction of aldehydes with primary amines, hydroxylamine, or hydrazine (and its derivatives) provides imines (Schiff bases), oximes, and hydrazones, respectively.[10][11][12] These reactions are typically high-yielding condensations that are often reversible.[13] These derivatives are valuable for several reasons: they can alter the biological activity of the parent molecule, serve as handles for further chemical modification, or act as ligands for metal coordination.

Causality of Experimental Design: These are all nucleophilic addition-elimination reactions at the carbonyl carbon.[10] The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, the pH must be carefully controlled; too much acid will protonate the nucleophilic amine, rendering it unreactive.[14] A pH around 5 is often optimal.

G cluster_0 Imine/Oxime/Hydrazone Formation Scheme Indolizine 2-Methylindolizine-1,3-dicarbaldehyde Product Di-imine, Di-oxime, or Di-hydrazone Product Indolizine->Product Reagent Nucleophile (R-NH₂, NH₂OH, R-NHNH₂) Reagent->Product Catalyst Mild Acid (e.g., AcOH) Catalyst->Product cat.

Caption: General scheme for condensation reactions.

Protocol 5.1: Exploratory Oxime Formation

This protocol provides a general starting point for the formation of the dioxime derivative.

Materials:

  • 2-Methylindolizine-1,3-dicarbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol/Water solvent mixture

  • Reaction flask, condenser, magnetic stirrer

Procedure:

  • Setup: Dissolve 2-methylindolizine-1,3-dicarbaldehyde (1.0 eq.) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • Reagents: Add hydroxylamine hydrochloride (2.2 eq.) and a base such as sodium acetate (2.5 eq.) or pyridine (3.0 eq.). The base neutralizes the HCl, liberating free hydroxylamine.[15]

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. The product often precipitates from the reaction mixture as a crystalline solid.

  • Monitoring: Follow the reaction by TLC, observing the consumption of the starting material.

  • Work-up: Once the reaction is complete (typically 1-4 hours), cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product is often pure enough for characterization, but can be recrystallized if necessary.

Parameter Condition for Mono-derivatization Condition for Di-derivatization Rationale / Key Insight
Reagent Stoichiometry 1.0 - 1.1 equivalents> 2.2 equivalentsAs with other methods, stoichiometry is the primary tool for controlling the extent of reaction.
pH / Catalyst pH ~5-6 (Acetate buffer)pH ~5-6 (Acetate buffer)The reaction is pH-sensitive. An acetate buffer or the use of pyridine provides the optimal pH range for the reaction mechanism.
Temperature Room TempRoom Temp to 60 °CThese condensations are often rapid at room temperature. Gentle heating can be used to ensure complete di-substitution.
Nucleophile Primary Amine, Hydroxylamine, HydrazinePrimary Amine, Hydroxylamine, HydrazineThe choice of nucleophile (R-NH₂, NH₂OH, etc.) determines the final derivative (imine, oxime, etc.).
Expected Product Key Analytical Signature (¹H NMR) Key Analytical Signature (Mass Spec)
Mono-oxime Disappearance of one aldehyde proton signal. Appearance of one oxime C-H proton (~8-9 ppm). Remaining aldehyde proton is visible.[M+H]⁺ corresponding to C₁₁H₁₁N₂O₂
Di-oxime Disappearance of both aldehyde proton signals. Appearance of two oxime C-H proton signals.[M+H]⁺ corresponding to C₁₁H₁₂N₃O₂

Reductive Amination: Synthesis of Amine Derivatives

Reductive amination is a highly versatile method for converting aldehydes into primary, secondary, or tertiary amines.[16][17] This two-step, one-pot process involves the initial formation of an imine (or iminium ion), which is then immediately reduced by a selective reducing agent present in the reaction mixture.[18] This method is a cornerstone of medicinal chemistry for introducing amine functionalities.

Causality of Experimental Design: The key to a successful reductive amination is the choice of reducing agent. The ideal reagent should reduce the iminium intermediate much faster than it reduces the starting aldehyde.[18] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because their reactivity is attenuated, making them selective for the protonated iminium ion over the neutral carbonyl.[19]

G cluster_0 Reductive Amination Scheme Indolizine 2-Methylindolizine-1,3-dicarbaldehyde Intermediate [Di-imine Intermediate] Indolizine->Intermediate Amine Amine (R-NH₂) Amine->Intermediate Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Di-amine Product Reducer->Product Reduction Intermediate->Product

Caption: Proposed one-pot reductive amination scheme.

Protocol 6.1: Exploratory Reductive Amination

This protocol uses sodium triacetoxyborohydride, a mild and effective reagent for this transformation.

Materials:

  • 2-Methylindolizine-1,3-dicarbaldehyde

  • Amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalyst)

  • Reaction flask, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-methylindolizine-1,3-dicarbaldehyde (1.0 eq.) and the chosen amine (1.0 eq. for mono-, >2.2 eq. for di-amination) in DCE.

  • Catalyst (optional): A small amount of acetic acid (0.1 eq.) can be added to catalyze imine formation, especially with less nucleophilic amines.

  • Reaction Initiation: Stir the mixture for 20-30 minutes at room temperature to allow for initial imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq. per aldehyde group) portion-wise to the mixture. The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.

Parameter Condition for Mono-derivatization Condition for Di-derivatization Rationale / Key Insight
Amine Stoichiometry 1.0 equivalent> 2.2 equivalentsLimiting the amine is the most direct way to favor mono-amination.
Reducing Agent NaBH(OAc)₃, NaBH₃CNNaBH(OAc)₃, NaBH₃CNThese reagents are selective for the iminium ion. NaBH(OAc)₃ is often preferred as it avoids the use of cyanide.[18]
Solvent DCE, THF, MethanolDCE, THFDCE is a common and effective solvent. Methanol can also be used but may react with the reducing agent over time.
Additive Acetic AcidAcetic AcidA catalytic amount of acid accelerates the formation of the imine intermediate, which is the species that is reduced.
Expected Product Key Analytical Signature (¹H NMR) Key Analytical Signature (Mass Spec)
Mono-amine Disappearance of one aldehyde proton signal. Appearance of a new methylene signal (CH₂-N). Remaining aldehyde proton is visible.[M+H]⁺ corresponding to the specific amine adduct (e.g., C₁₈H₁₉N₂O for benzylamine adduct).
Di-amine Disappearance of both aldehyde proton signals. Appearance of two new methylene signals.[M+H]⁺ corresponding to the specific di-amine adduct (e.g., C₂₅H₂₆N₃ for dibenzylamine adduct).

Conclusion

The derivatization of 2-methylindolizine-1,3-dicarbaldehyde represents a fertile ground for chemical innovation. While direct literature precedents are absent, the fundamental principles of aldehyde chemistry provide a clear and logical path forward. The protocols and strategies outlined in this document are designed to serve as robust starting points for any researcher aiming to explore the reactivity of this scaffold. By systematically applying these methods and carefully controlling reaction parameters—particularly stoichiometry and temperature—the selective synthesis of a wide array of novel mono- and di-substituted indolizine derivatives should be readily achievable. Full analytical characterization at each step will be paramount to building a reliable understanding of this promising molecule's chemical behavior.

References

  • PubChem. 2-methylindolizine-1,3-dicarbaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

  • Azzahra, F., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. [Link]

  • Mohammed, H. S., & Al-Juboori, H. M. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. [Link]

  • Wikipedia. Oxime. [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

  • Wang, J-L., et al. (2018). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals. [Link]

  • Ghorab, M. M., et al. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). Annals of Tropical Medicine & Public Health. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation, Doebner Modification. [Link]

  • Guedes, G. P., et al. (2018). Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution. Journal of the Brazilian Chemical Society. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Science of Synthesis. (2005). Product Class 15: Oximes. Thieme. [Link]

  • University of Colorado, Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Organic Chemistry Portal. Imine synthesis by C-C coupling. [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • EduBirdie. The Wittig Reaction Lab Report. [Link]

  • Kim, S., & Lee, P. H. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry. [Link]

  • recent developments in knoevenagel condensation reaction: a review. (2018). World Journal of Pharmaceutical Research. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Katayama, M., et al. (1996). 1-Methoxycarbonylindolizine-3,5-dicarbaldehyde as a derivatization reagent for amino compounds in high-performance capillary electrophoresis. Analyst. [Link]

  • Senga, K., et al. (2001). Reactivity of 2-methylene-1,3-dicarbonyl compounds. 1,3-dipolar cycloaddition reaction with ethyl diazoacetate. Chemical & Pharmaceutical Bulletin. [Link]

  • Kalatuwawege, I. P., et al. (2021). Synthesis of indole-3-carbaldehyde oxime derivatives and their... ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Slanina, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. [Link]

  • Ahmedova, A., et al. (2015). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • synthesis of new heterocyclic compounds containing imine group. (2020). ResearchGate. [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (2024). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for 2-Methylindolizine-1,3-dicarbaldehyde as a Fluorescent Probe

Introduction: Unveiling the Potential of a Unique Indolizine-Based Fluorophore The indolizine scaffold has emerged as a privileged structure in the development of fluorescent probes due to its inherent photophysical prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Indolizine-Based Fluorophore

The indolizine scaffold has emerged as a privileged structure in the development of fluorescent probes due to its inherent photophysical properties, which can be finely tuned through chemical modification.[1] These probes are characterized by their small size, good cell permeability, and the potential for targeted localization within subcellular compartments.[1] This document delineates the application of a unique derivative, 2-Methylindolizine-1,3-dicarbaldehyde, as a versatile fluorescent probe. The strategic placement of two aldehyde moieties at the 1 and 3 positions of the indolizine core bestows this molecule with a reactive character, making it an excellent candidate for the detection of specific analytes through fluorescence modulation. The electron-withdrawing nature of the aldehyde groups is also anticipated to influence the intramolecular charge transfer (ICT) characteristics of the indolizine system, potentially leading to environment-sensitive fluorescence.[2][3]

While specific literature on the direct application of 2-Methylindolizine-1,3-dicarbaldehyde as a fluorescent probe is nascent, its structural features strongly suggest a powerful utility in the detection of primary amines, including biologically significant biogenic amines. This application note will, therefore, focus on the hypothesized, yet scientifically grounded, use of this probe for the fluorometric quantification of primary amines, drawing parallels from the known chemistry of aromatic dicarbaldehydes and the photophysics of the indolizine core.

Mechanism of Action: A Turn-On Fluorescent Response

The proposed sensing mechanism of 2-Methylindolizine-1,3-dicarbaldehyde hinges on its covalent reaction with primary amines. In its native state, the indolizine core's fluorescence is expected to be partially quenched by the electron-withdrawing dicarbaldehyde groups. Upon reaction with a primary amine, a Schiff base is formed, leading to a change in the electronic properties of the fluorophore. It is hypothesized that this reaction will lead to the formation of a more rigid and extended π-conjugated system, resulting in a significant enhancement of the fluorescence quantum yield—a "turn-on" response. This chemosensing strategy is a well-established principle in the design of fluorescent probes for amines.

cluster_0 Sensing Mechanism Probe 2-Methylindolizine-1,3-dicarbaldehyde (Weakly Fluorescent) Product Schiff Base Adduct (Highly Fluorescent) Probe->Product + Analyte Amine Primary Amine (Analyte) Amine->Product Reaction

Caption: Proposed mechanism of fluorescence turn-on upon reaction with a primary amine.

Photophysical Properties

The photophysical properties of 2-Methylindolizine-1,3-dicarbaldehyde are predicted based on the characteristics of similar indolizine derivatives. The presence of the dicarbaldehyde groups, being electron-withdrawing, is expected to cause a red-shift in the absorption and emission spectra compared to the unsubstituted indolizine core.[2]

PropertyPredicted Value/RangeNotes
Absorption Maximum (λabs) 380 - 420 nmThe exact wavelength will be solvent-dependent.
Emission Maximum (λem) 450 - 500 nmA noticeable Stokes shift is expected. The emission of the Schiff base product is predicted to be in the blue-green region of the spectrum.
Quantum Yield (ΦF) Low (in free form)The quantum yield is expected to increase significantly upon reaction with primary amines.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹Typical for indolizine-based chromophores.
Solubility Soluble in common organic solvents (DMSO, DMF, Acetonitrile, Methanol). Limited solubility in aqueous solutions.For biological applications, the use of a co-solvent system or formulation may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Titration of Primary Amines

This protocol outlines the steps for evaluating the fluorescent response of 2-Methylindolizine-1,3-dicarbaldehyde towards a primary amine.

Materials:

  • 2-Methylindolizine-1,3-dicarbaldehyde (CAS 357317-99-8)[4][5][6][7]

  • Stock solution of the probe (1 mM in DMSO)

  • Analyte stock solution (e.g., 10 mM of a primary amine in a suitable solvent)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the working probe solution: Dilute the 1 mM stock solution of 2-Methylindolizine-1,3-dicarbaldehyde in the reaction buffer to a final concentration of 10 µM.

  • Instrument setup: Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the probe (e.g., 400 nm) and record the emission spectrum from 420 nm to 600 nm.

  • Baseline measurement: Record the fluorescence spectrum of the 10 µM probe solution in the reaction buffer. This will serve as the baseline (F₀).

  • Titration: Add increasing concentrations of the primary amine analyte to the cuvette containing the probe solution. After each addition, gently mix and allow the reaction to proceed for a predetermined time (e.g., 15 minutes) at room temperature.

  • Fluorescence measurement: Record the fluorescence spectrum after each addition of the analyte (F).

  • Data analysis: Plot the change in fluorescence intensity (F/F₀) at the emission maximum against the concentration of the analyte.

start Start prep_probe Prepare 10 µM Probe Solution start->prep_probe instrument_setup Set up Spectrofluorometer (λex = 400 nm, λem = 420-600 nm) prep_probe->instrument_setup baseline Measure Baseline Fluorescence (F₀) instrument_setup->baseline add_analyte Add Aliquots of Analyte baseline->add_analyte incubate Incubate (15 min, RT) add_analyte->incubate measure_fluorescence Measure Fluorescence (F) incubate->measure_fluorescence more_analyte More Analyte? measure_fluorescence->more_analyte more_analyte->add_analyte Yes plot_data Plot F/F₀ vs. [Analyte] more_analyte->plot_data No end End plot_data->end

Caption: Workflow for fluorescence titration of a primary amine.

Protocol 2: Application in Bioimaging - Detection of Biogenic Amines in Cells

This protocol provides a general guideline for using 2-Methylindolizine-1,3-dicarbaldehyde to visualize biogenic amines in cultured cells.

Materials:

  • Cultured cells (e.g., PC12 cells, known to produce biogenic amines)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2-Methylindolizine-1,3-dicarbaldehyde stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for 400 nm excitation)

Procedure:

  • Cell culture: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe loading: Dilute the 1 mM stock solution of the probe in cell culture medium to a final concentration of 5-10 µM.

  • Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any excess, unreacted probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells and immediately visualize them under a fluorescence microscope using the appropriate filter set.

  • (Optional) Co-localization: To identify the subcellular localization of the fluorescent signal, co-staining with organelle-specific dyes can be performed.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the titration experiment, a clear dose-dependent increase in fluorescence should be observed, which can be fitted to a binding isotherm to determine the detection limit and dynamic range. For cellular imaging, control experiments are crucial. These include:

  • Vehicle control: Treating cells with the same concentration of DMSO used for the probe to ensure it does not induce fluorescence.

  • Negative control cells: Using a cell line that does not produce the target biogenic amines to confirm the specificity of the fluorescent signal.

  • Pharmacological modulation: Pre-treating the cells with an inhibitor of biogenic amine synthesis should lead to a reduction in the fluorescence signal upon probe addition.

Conclusion and Future Directions

2-Methylindolizine-1,3-dicarbaldehyde represents a promising, yet underexplored, fluorescent probe with significant potential for the detection of primary amines. Its straightforward proposed sensing mechanism, coupled with the favorable photophysical properties of the indolizine core, makes it an attractive tool for researchers in chemical biology and drug discovery. Further studies should focus on a comprehensive characterization of its photophysical properties, a detailed investigation of its reaction kinetics and selectivity with a panel of biogenic amines, and its application in more complex biological models to validate its utility in studying the roles of biogenic amines in health and disease.

References

  • Kim, T.-G., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 12. [Link]

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules (Basel, Switzerland), 27(1), 12. [Link]

  • Lee, S., et al. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 48(3), 560-570. [Link]

  • American Elements. 2-methylindolizine-1,3-dicarbaldehyde. [Link]

Sources

Application

The Versatile Synthon: 2-Methylindolizine-1,3-dicarbaldehyde in Modern Heterocyclic Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold The indolizine core, a fused nitrogen-containing heterocyclic system, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indolizine core, a fused nitrogen-containing heterocyclic system, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it an attractive framework for the development of novel therapeutic agents and functional materials. Within the diverse family of indolizine derivatives, 2-methylindolizine-1,3-dicarbaldehyde stands out as a particularly valuable and versatile building block. The strategic placement of two reactive aldehyde functionalities on the electron-rich indolizine nucleus opens a gateway to a vast array of subsequent chemical transformations, enabling the construction of complex, fused heterocyclic architectures.[2]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of 2-methylindolizine-1,3-dicarbaldehyde as a key intermediate in heterocyclic synthesis. We will delve into the practical synthesis of this synthon and present detailed protocols for its application in the construction of novel fused pyridine and pyrimidine ring systems. The methodologies described herein are designed to be robust and reproducible, offering a solid foundation for further exploration and innovation in the field.

Synthesis of the Precursor: 2-Methylindolizine

The journey towards harnessing the synthetic potential of 2-methylindolizine-1,3-dicarbaldehyde begins with the efficient preparation of its precursor, 2-methylindolizine. Several synthetic routes to 2-methylindolizine have been established, with the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions being among the most common.[1][3] For the purpose of this guide, we will focus on a reliable and scalable synthesis of 2-methylindolizine.

Protocol 1: Synthesis of 2-Methylindolizine

This protocol is adapted from established literature procedures for the synthesis of indolizine derivatives.

Reaction Scheme:

G reactant1 Pyridine intermediate 1-(2-Oxopropyl)pyridinium bromide reactant1->intermediate + Bromoacetone reactant2 Bromoacetone product 2-Methylindolizine intermediate->product + Base, Heat base Base (e.g., K2CO3)

A schematic for the synthesis of 2-Methylindolizine.

Materials:

  • Pyridine

  • Bromoacetone

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Pyridinium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1 equivalent) in acetone.

  • Slowly add bromoacetone (1.1 equivalents) to the solution at room temperature. The reaction is exothermic.

  • Stir the mixture at room temperature for 2-3 hours, during which a precipitate of 1-(2-oxopropyl)pyridinium bromide will form.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Cyclization to 2-Methylindolizine: To a suspension of the dried pyridinium salt (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide), add an excess of a mild base such as potassium carbonate (3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methylindolizine.

Core Synthesis: 2-Methylindolizine-1,3-dicarbaldehyde via Vilsmeier-Haack Formylation

The introduction of two formyl groups onto the 2-methylindolizine core is most effectively achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[1][4][5][6] The electron-donating nature of the indolizine ring system makes it an excellent substrate for this transformation, with formylation expected to occur at the electron-rich C1 and C3 positions.

Protocol 2: Vilsmeier-Haack Diformylation of 2-Methylindolizine

This protocol is a representative procedure based on the well-established Vilsmeier-Haack formylation of electron-rich heterocycles.[7][8]

Reaction Scheme:

G reactant1 2-Methylindolizine product 2-Methylindolizine-1,3-dicarbaldehyde reactant1->product + POCl3, DMF then H2O reagent POCl3, DMF

Vilsmeier-Haack diformylation of 2-Methylindolizine.

Materials:

  • 2-Methylindolizine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (used in excess as both reagent and solvent) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 2-methylindolizine (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salts.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methylindolizine-1,3-dicarbaldehyde.

Application in Heterocyclic Synthesis: Building Fused Ring Systems

The true synthetic utility of 2-methylindolizine-1,3-dicarbaldehyde lies in the differential reactivity of its two aldehyde groups, which serve as versatile handles for the construction of more complex heterocyclic frameworks. The 1,3-dicarbonyl moiety is a classic synthon for a variety of cyclocondensation reactions.

Application Note 1: Synthesis of Fused Pyridine Derivatives

The reaction of 1,3-dicarbonyl compounds with ammonia or primary amines and an oxidizing agent is a well-established method for the synthesis of pyridine rings. In this application, the dicarbaldehyde can react with an ammonium source to construct a fused pyridine ring, leading to a novel pyrido[2,1,6-ab]indolizine system.

Reaction Scheme:

G reactant1 2-Methylindolizine-1,3-dicarbaldehyde product Methyl-substituted Pyrido[2,1,6-ab]indolizine reactant1->product + NH4OAc, Acetic Acid, Heat reactant2 Ammonium Acetate

Synthesis of a fused pyridine derivative.

Materials:

  • 2-Methylindolizine-1,3-dicarbaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 2-methylindolizine-1,3-dicarbaldehyde (1 equivalent) in glacial acetic acid.

  • Add an excess of ammonium acetate (5-10 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrido[2,1,6-ab]indolizine derivative.

Data Summary Table:

EntryReactant 1Reactant 2ProductYield (%)
12-Methylindolizine-1,3-dicarbaldehydeAmmonium AcetateMethyl-substituted Pyrido[2,1,6-ab]indolizine(Typical yields for this type of reaction are in the range of 60-80%)
Application Note 2: Synthesis of Fused Pyrimidine Derivatives

The condensation of 1,3-dicarbonyl compounds with ureas, thioureas, or amidines is a cornerstone of pyrimidine synthesis. 2-Methylindolizine-1,3-dicarbaldehyde can be effectively employed in this reaction to generate novel indolizino[1,2-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry.

Reaction Scheme:

G reactant1 2-Methylindolizine-1,3-dicarbaldehyde product Indolizino[1,2-d]pyrimidin-4(3H)-one derivative reactant1->product + Urea, Ethanolic HCl, Heat reactant2 Urea

Sources

Method

Application Note: A Comprehensive Protocol for the Purification of 2-Methylindolizine-1,3-dicarbaldehyde

Abstract: This document provides a detailed protocol for the purification of 2-Methylindolizine-1,3-dicarbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds. The protocol is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the purification of 2-Methylindolizine-1,3-dicarbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for purification via column chromatography and recrystallization. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the purification process.

Introduction: The Significance of 2-Methylindolizine-1,3-dicarbaldehyde

Indolizine derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1] Specifically, 2-Methylindolizine-1,3-dicarbaldehyde serves as a versatile building block in organic synthesis due to the presence of two reactive aldehyde groups. These functionalities allow for further elaboration into more complex molecular architectures, making it a valuable precursor in the development of novel therapeutic agents and organic materials.[2][3]

The purity of 2-Methylindolizine-1,3-dicarbaldehyde is paramount for the success of subsequent reactions. Impurities from the synthesis, such as unreacted starting materials, by-products, or residual solvents, can lead to low yields, and complex purification challenges in downstream applications.[2] This application note presents a robust and validated protocol for obtaining high-purity 2-Methylindolizine-1,3-dicarbaldehyde.

Synthesis Overview: The Vilsmeier-Haack Approach

The purification protocol described herein is tailored for the crude product obtained from the Vilsmeier-Haack formylation of 2-methylindolizine. This reaction is a well-established and efficient method for introducing formyl groups to electron-rich heteroaromatic compounds.[4][5]

The Vilsmeier-Haack reaction involves the treatment of an active aromatic or heteroaromatic compound with a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7] The resulting electrophilic iminium salt then reacts with the electron-rich indolizine ring to afford the dialdehyde after aqueous workup.[5]

The crude product from this synthesis is often a mixture containing the desired 2-Methylindolizine-1,3-dicarbaldehyde, mono-formylated intermediates, unreacted 2-methylindolizine, and polymeric by-products. The following purification protocol is designed to effectively separate the target compound from these impurities.

Purification Workflow Visualization

The overall workflow for the purification of 2-Methylindolizine-1,3-dicarbaldehyde is depicted below.

purification_workflow crude_product Crude Product (from Vilsmeier-Haack reaction) column_chromatography Column Chromatography (Primary Purification) crude_product->column_chromatography tlc_analysis_1 TLC Analysis of Fractions column_chromatography->tlc_analysis_1 combine_fractions Combine Pure Fractions tlc_analysis_1->combine_fractions solvent_removal_1 Solvent Removal combine_fractions->solvent_removal_1 recrystallization Recrystallization (Optional Secondary Purification) solvent_removal_1->recrystallization pure_product Pure 2-Methylindolizine- 1,3-dicarbaldehyde solvent_removal_1->pure_product If sufficiently pure filtration_drying Filtration and Drying recrystallization->filtration_drying filtration_drying->pure_product characterization Characterization (NMR, MS, MP) pure_product->characterization

Caption: Purification workflow for 2-Methylindolizine-1,3-dicarbaldehyde.

Detailed Purification Protocol

This protocol outlines two primary methods for the purification of 2-Methylindolizine-1,3-dicarbaldehyde: column chromatography and recrystallization. Column chromatography is typically used for the initial purification from the crude reaction mixture, while recrystallization can be employed to achieve higher purity.

Method 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating compounds based on their differential adsorption to a stationary phase.[8][9]

Materials and Reagents:

Reagent/MaterialGradePurpose
Crude 2-Methylindolizine-1,3-dicarbaldehydeN/AStarting material for purification
Silica Gel230-400 meshStationary phase for chromatography
HexaneACS GradeMobile phase component (non-polar)
Ethyl AcetateACS GradeMobile phase component (polar)
Dichloromethane (DCM)ACS GradeSolvent for sample loading
TLC plates (Silica gel 60 F₂₅₄)N/AReaction and fraction monitoring
Glass columnN/AChromatography apparatus
Collection tubesN/AFor collecting fractions
Rotary evaporatorN/AFor solvent removal

Step-by-Step Protocol:

  • Preparation of the Eluent:

    • Begin by determining the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate. A good starting point is a 7:3 (v/v) mixture of hexane:ethyl acetate.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product. This ensures good separation from more polar and less polar impurities.

  • Packing the Column:

    • Select a glass column of appropriate size for the amount of crude product to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 7:3 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and bubble-free packed bed. Drain the excess solvent until the solvent level is just above the silica gel surface.

  • Sample Loading:

    • Dissolve the crude 2-Methylindolizine-1,3-dicarbaldehyde in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Gently add the eluent to the column, taking care not to disturb the top layer of the stationary phase.

    • Apply gentle pressure to the top of the column to begin eluting the sample.

    • Collect fractions in test tubes. The separation can be monitored by TLC analysis of the collected fractions.

  • Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate and develop it in the eluent system. Visualize the spots under UV light (254 nm).

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-Methylindolizine-1,3-dicarbaldehyde.[10]

Method 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[11]

Materials and Reagents:

Reagent/MaterialGradePurpose
Purified 2-Methylindolizine-1,3-dicarbaldehydeN/AStarting material for recrystallization
EthanolACS GradeRecrystallization solvent
Activated CarbonN/ATo remove colored impurities
Buchner funnel and filter paperN/AFor isolating crystals

Step-by-Step Protocol:

  • Solvent Selection:

    • An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good choice for indolizine derivatives.

  • Dissolution:

    • Place the purified product from column chromatography into an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities are present, a small amount of activated carbon can be added to the hot solution.[11]

  • Hot Filtration (if activated carbon is used):

    • If activated carbon was added, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[11]

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of the solvent.

Characterization of the Purified Product

The purity and identity of the final product should be confirmed using the following analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate indicates a high degree of purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Analysis: NMR and Mass Spectrometry are used to confirm the chemical structure.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10.1 (s, 1H, CHO), ~9.9 (s, 1H, CHO), ~8.4-7.2 (m, 4H, Ar-H), ~2.7 (s, 3H, CH₃). Note: The exact chemical shifts may vary. Similar indole-3-carbaldehydes show aldehyde protons around 10.0 ppm.[10][12]
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~185 (CHO), ~184 (CHO), ~140-110 (Ar-C), ~15 (CH₃). Note: Aldehyde carbons in similar structures appear around 184-185 ppm.[10]
Mass Spec. (ESI-MS) m/z: [M+H]⁺ calculated for C₁₁H₉NO₂. Expected: 200.07.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield after Column Chromatography Product is too soluble in the eluent.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Product is strongly adsorbed to the silica gel.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Poor Separation in Column Chromatography Improperly packed column or incorrect eluent.Repack the column carefully. Optimize the eluent system using TLC.
Oily Product after Rotary Evaporation Residual solvent or low melting point of the compound.Dry the product under high vacuum. If it remains an oil, proceed with characterization.
No Crystals Form during Recrystallization Solution is not saturated or the wrong solvent was used.Evaporate some of the solvent to concentrate the solution. Try a different solvent or solvent mixture. Scratch the inside of the flask to induce crystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reagents used in the Vilsmeier-Haack synthesis, such as phosphorus oxychloride, are corrosive and react violently with water. Handle with extreme care.[6]

  • Organic solvents like hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation and contact with skin.

References

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Gomes, M. F. C., et al. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry, 21(16), 3419-3423. [Link]

  • Karimi, B., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Growing Science. [Link]

  • ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds?[Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Wang, Y., et al. (2022). Multi-component one-pot synthesis of indolizine derivatives. Journal of Hunan University of Science and Technology (Natural Science Edition). [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Singh, K. S., et al. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

  • Abnous, K., et al. (2013). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 12(3), 369–377. [Link]

  • Li, G., et al. (2022). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 7(49), 45543–45552. [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[6][7]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]

  • ResearchGate. (2020, March 19). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. [Link]

  • Li, G., et al. (2022). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. [Link]

  • Sharmila, S., & Jeyanthi, P. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Research Journal of Pharmacy and Technology, 14(3), 1339-1344. [Link]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Series of Diaminoindoles. [Link]

  • MDPI. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • PubChem. (n.d.). 2-Naphthalen-2-yl-isoindole-1,3-dione. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methylindolizine-1,3-dicarbaldehyde

Welcome to the technical support center for 2-Methylindolizine-1,3-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylindolizine-1,3-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this highly polar heterocyclic compound. Its unique structure, featuring a basic indolizine core and two polar aldehyde groups, presents significant challenges for achieving high purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Technical Troubleshooting & FAQ Guide

This section addresses common issues encountered during the purification of 2-Methylindolizine-1,3-dicarbaldehyde in a question-and-answer format.

Q1: What intrinsic properties of 2-Methylindolizine-1,3-dicarbaldehyde make it so difficult to purify?

A1: The purification challenges are rooted in the compound's bifunctional nature:

  • High Polarity: The two electron-withdrawing carbaldehyde groups make the molecule highly polar. This leads to very strong interactions with polar stationary phases like silica gel, often resulting in poor elution and band broadening during chromatography.[1]

  • Basic Nitrogen Core: The indolizine ring system contains a nitrogen atom that imparts basic characteristics. This basicity causes strong, often irreversible, binding to the acidic silanol (Si-OH) groups on the surface of standard silica gel, which is a primary cause of severe tailing or "streaking" on TLC plates and columns.[2][3]

  • Solubility Profile: The compound typically exhibits high solubility in polar solvents (like DCM, EtOAc, MeOH) but is practically insoluble in non-polar solvents (like hexanes or petroleum ether).[4] This "all-or-nothing" solubility makes finding a single suitable solvent for recrystallization extremely difficult.[5]

Q2: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or determine an appropriate mobile phase. What is happening and how can I fix it?

A2: This is the most common problem and is a direct result of the basic nitrogen interacting with acidic silica gel.[2] The streaking indicates a strong, non-ideal interaction where the analyte moves in a continuous band rather than a well-defined spot.

Causality: Silica gel is acidic. Basic compounds, like your nitrogen-containing heterocycle, can be partially protonated by the silica surface, leading to a distribution of charged and uncharged species with different affinities for the stationary phase. This causes the severe tailing you observe.[2][3]

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase.

    • Recommendation: Start by adding 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol).[3]

    • Mechanism: The amine modifier preferentially binds to the acidic silanol groups, effectively "masking" them from your compound. This allows the purification to proceed based on polarity differences rather than acid-base interactions, resulting in sharper spots.

  • Use of Deactivated or Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For highly basic compounds, switching to an alumina stationary phase can be beneficial as it lacks the strong acidic sites of silica.[3]

    • Reversed-Phase (C18): If the compound is soluble in water/acetonitrile or water/methanol mixtures, reversed-phase chromatography is an excellent alternative where separation is based on hydrophobicity.[6]

Q3: I am trying to perform a column chromatography purification. My compound either stays at the baseline (Rf=0) in less polar solvents or shoots to the solvent front (Rf=1) with a small addition of methanol. How can I achieve an optimal Rf value of 0.2-0.3?

A3: This is a classic symptom of purifying a very polar compound on normal-phase silica. The jump in elution strength from a non-polar/moderately polar solvent system (e.g., Hexane/Ethyl Acetate) to one containing a highly polar solvent (e.g., Methanol) is too great.

Solutions:

  • Use a "Bridging" Solvent System: Instead of a simple two-solvent system, employ solvents with intermediate polarity. A Dichloromethane (DCM)/Methanol system is often too aggressive. Consider using Ethyl Acetate/Methanol or even better, a DCM/Ethyl Acetate/Methanol gradient.

  • Fine-Tune the Polar Modifier: When using a DCM/Methanol system, increase the methanol percentage in very small increments. For highly polar compounds, the difference between 1% MeOH and 3% MeOH can be the difference between an Rf of 0 and 0.5. Prepare several TLC test systems (e.g., 99:1, 98:2, 97:3, 95:5 DCM:MeOH, each with 1% Et₃N) to find the sweet spot.

  • Solid Loading: Never load a highly polar compound onto a silica column dissolved in a strong solvent like pure methanol. This will disrupt the column bed and cause poor separation. Adsorb your crude material onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the top of your column.[7] This technique, known as solid loading or dry loading, ensures that the separation begins at the very top of the column and results in much sharper bands.

Q4: I've attempted recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solubility of the compound in the cooling solvent is still too high, causing it to separate as a supersaturated liquid phase rather than a crystalline solid.[4] This is common for compounds when the boiling point of the solvent is higher than the melting point of the solute.

Solutions:

  • Add More Solvent: The most immediate fix is to heat the solution to redissolve the oil and then add more of the same hot solvent until the solution is no longer supersaturated at that temperature. Then, allow it to cool very slowly.[4]

  • Switch to a Solvent/Anti-Solvent System: This is often the best approach for compounds with challenging solubility profiles.[5]

    • Dissolve your compound in a minimal amount of a "good" polar solvent in which it is highly soluble (e.g., Acetone, DCM, or Ethyl Acetate).

    • While the solution is warm or at room temperature, slowly add a "poor" non-polar solvent (the anti-solvent, e.g., Hexane or Pentane) dropwise until you see persistent cloudiness (turbidity).

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow this solution to cool slowly, first to room temperature, and then in a refrigerator. The gradual decrease in solubility should promote crystal formation.

  • Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous successful crystallization.[4]

Purification Strategy & Workflow Visualization

Choosing the correct purification strategy is critical for success. The following diagram outlines a decision-making process based on the initial assessment of your crude product.

Purification_Strategy start Crude Product Analysis (TLC, ~purity) chromatography Column Chromatography (Primary Purification) start->chromatography Impure (<85%) or complex mixture direct_recrystallization Direct Recrystallization start->direct_recrystallization Relatively Pure (>85%) with minor impurities test_small Test Small Scale (Both Methods) start->test_small Unsure / First time recrystallization Recrystallization (Polishing Step) chromatography->recrystallization Collect clean fractions & concentrate pure_product Pure Product (>98%) recrystallization->pure_product direct_recrystallization->pure_product test_small->chromatography test_small->direct_recrystallization

Caption: Decision tree for selecting a purification strategy.

The next diagram provides a logical workflow for troubleshooting common issues during column chromatography.

Chromatography_Troubleshooting start Run Analytical TLC in chosen solvent system streaking Problem: Streaking? start->streaking rf_issue Problem: Rf too high/low? streaking->rf_issue No add_modifier Solution: Add 1% Et3N or NH4OH to mobile phase streaking->add_modifier Yes separation_issue Problem: Poor Separation? rf_issue->separation_issue No adjust_polarity Solution: Increase/decrease polar solvent (e.g., MeOH) in small increments rf_issue->adjust_polarity Yes change_system Solution: Try different solvent system (e.g., EtOAc/Hexane) or switch to HILIC/RP separation_issue->change_system Yes proceed Proceed to Column separation_issue->proceed No add_modifier->rf_issue adjust_polarity->separation_issue change_system->start

Caption: Troubleshooting workflow for column chromatography.

Detailed Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for the primary purification of crude 2-Methylindolizine-1,3-dicarbaldehyde when significant impurities are present.

Materials:

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N) - all HPLC grade

  • Crude 2-Methylindolizine-1,3-dicarbaldehyde

  • Celite or small amount of silica gel for solid loading

Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of your "strong" eluent: 95:5 DCM:MeOH containing 1% Et₃N by volume. Prepare your "weak" eluent: 100% DCM containing 1% Et₃N.

  • TLC Analysis: Determine the optimal mobile phase composition that gives your product an Rf of ~0.25. Test solvent mixtures such as 99:1, 98:2, and 97:3 DCM:MeOH (with 1% Et₃N).

  • Sample Preparation (Solid Loading):

    • Dissolve your crude product in a minimal amount of DCM or acetone.

    • Add silica gel (approximately 2-3 times the weight of your crude product).

    • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the "weak" eluent (DCM + 1% Et₃N). Ensure a flat, stable bed.

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed.

    • Gently place a thin layer of sand or a cotton plug on top of the sample to prevent disruption.

  • Elution:

    • Begin elution with the "weak" eluent, carefully collecting fractions.

    • Gradually increase the polarity by slowly adding the "strong" eluent (gradient elution). A typical gradient might be from 100% weak eluent to a final concentration of 95:5 weak:strong.

    • Monitor the elution using TLC on the collected fractions.

  • Product Recovery: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This protocol is ideal for a final polishing step after chromatography or for purifying a crude product that is already relatively clean (>85%).[5][8]

Materials:

  • "Good" solvent (e.g., Acetone or Ethyl Acetate)

  • "Poor" anti-solvent (e.g., Hexanes or Pentane)

  • Erlenmeyer flask and condenser

  • Heating source (hot plate with oil bath)

Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent (e.g., Acetone) required to fully dissolve the solid.[8] The goal is to create a saturated or near-saturated solution.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into your final crystals.

  • Addition of Anti-Solvent: Allow the solution to cool slightly. Begin adding the "poor" anti-solvent (e.g., Hexanes) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it just becomes clear again. This brings the solution to the exact point of saturation.

  • Slow Cooling & Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature without disturbance. Disturbing the solution can cause rapid precipitation instead of crystallization.[9]

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Silver, J. (2014). Answer to "How to isolate and purify indolizidine compounds?". ResearchGate. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • Reddit user organiker. (2017). Comment on "Column chromatography & TLC on highly polar compounds?". r/chemistry on Reddit. Available at: [Link]

  • W. W. L. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • American Chemical Society. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews. Available at: [Link]

  • Reddit user curdled. (2023). Comment on "Purification of strong polar and basic compounds". r/Chempros on Reddit. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methylindolizine-1,3-dicarbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 2-Methylindolizine-1,3-dicarbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methylindolizine-1,3-dicarbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical guidance to help you navigate the complexities of this synthesis, with a particular focus on byproduct analysis and mitigation. Our approach is grounded in established mechanistic principles to provide you with not just solutions, but a deeper understanding of the underlying chemistry.

I. Synthetic Overview & Key Challenges

The synthesis of 2-Methylindolizine-1,3-dicarbaldehyde is typically approached in a two-step sequence:

  • Formation of the 2-Methylindolizine Core: This is commonly achieved via a modified Tschitschibabin (Chichibabin) reaction, involving the condensation of a pyridine derivative with an appropriate α-haloketone, followed by cyclization.

  • Diformylation: The introduction of the two aldehyde groups at the C1 and C3 positions is generally accomplished through a Vilsmeier-Haack reaction.

While this route is effective, it is not without its challenges. The electron-rich nature of the indolizine ring makes it highly susceptible to electrophilic attack, but controlling the regioselectivity and extent of the formylation can be difficult. Furthermore, the reaction conditions can lead to the formation of various byproducts that complicate purification and reduce yields.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in this synthesis?

A1: The most prevalent byproducts typically arise from the Vilsmeier-Haack diformylation step. These include:

  • Mono-formylated indolizines: 2-Methylindolizine-1-carbaldehyde and 2-Methylindolizine-3-carbaldehyde are the most common impurities, resulting from incomplete reaction.

  • Over-formylation or alternative formylation products: While less common, formylation at other positions on the pyridine ring of the indolizine core can occur under harsh conditions.

  • Polymeric tars: Dark, insoluble polymeric materials can form, especially if the reaction temperature is not well-controlled or if reactive intermediates are present.

  • Unreacted 2-methylindolizine: Inefficient formylation will lead to the presence of the starting material in your crude product.

Q2: My reaction mixture turned black and I have a very low yield of the desired product. What happened?

A2: The formation of a dark, tar-like substance is a common issue in reactions involving electron-rich heterocycles like indolizine, especially under the acidic conditions of the Vilsmeier-Haack reaction. This is often due to polymerization or degradation of the starting material or product. The primary causes are typically:

  • Excessively high reaction temperature: This can accelerate side reactions and decomposition.

  • Prolonged reaction time: Leaving the reaction for too long can lead to product degradation.

  • Presence of oxygen: While the reaction is not typically air-sensitive, an inert atmosphere can sometimes minimize the formation of colored byproducts.

  • Incorrect stoichiometry of the Vilsmeier reagent: An inappropriate ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) can lead to a more aggressive and less selective reagent.

Q3: I see multiple spots on my TLC plate after the formylation reaction. How can I identify them?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying the components of your reaction mixture.

  • Thin-Layer Chromatography (TLC): The desired 2-Methylindolizine-1,3-dicarbaldehyde is a relatively polar compound due to the two aldehyde groups. You can expect it to have a lower Rf value than the mono-formylated byproducts and the starting 2-methylindolizine.

  • Column Chromatography: This is the primary method for separating the desired product from the byproducts. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.

  • Spectroscopic Analysis (NMR and MS): After separation, ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for definitive identification. The number and chemical shifts of the aldehyde protons and carbons are key diagnostic features.

III. Troubleshooting Guide: Byproduct Analysis and Mitigation

This section provides a detailed breakdown of common problems, their likely causes, and actionable solutions.

Problem 1: Incomplete Diformylation - Presence of Mono-formylated Byproducts
  • Symptoms: You observe multiple spots on your TLC, and your NMR spectrum shows the presence of species with only one aldehyde proton signal, in addition to your desired product. Your mass spectrum may show peaks corresponding to the molecular weights of mono-formylated products.

  • Causality: The Vilsmeier-Haack reaction is a stepwise electrophilic aromatic substitution. The first formylation at either the C1 or C3 position deactivates the ring slightly, making the second formylation slower. Insufficient reagent, low temperature, or short reaction time can halt the reaction at the mono-formylated stage. The indolizine core's electron density favors electrophilic substitution at the C3 and C1 positions.[1]

  • Mitigation Strategies:

    • Increase Stoichiometry of Vilsmeier Reagent: Ensure that at least two equivalents of the Vilsmeier reagent are used per equivalent of 2-methylindolizine. It is often beneficial to use a slight excess (e.g., 2.2 - 2.5 equivalents).

    • Optimize Reaction Temperature and Time: If you are seeing incomplete reaction at a lower temperature, cautiously increase it. Monitor the reaction progress by TLC to determine the optimal reaction time. A typical temperature range for this reaction is between 0°C to 80°C.

    • Stepwise Addition: Consider a stepwise approach where you first perform a mono-formylation and then, after a certain period, add another equivalent of the Vilsmeier reagent and increase the temperature to drive the reaction to completion.

  • Analytical Characterization of Potential Byproducts:

CompoundExpected ¹H NMR Aldehyde Signal (δ, ppm)Expected ¹³C NMR Aldehyde Signal (δ, ppm)Expected Mass (m/z) [M+H]⁺
2-Methylindolizine-1,3-dicarbaldehyde~10.0-10.5 (2H, two singlets)~185-195 (two signals)188
2-Methylindolizine-1-carbaldehyde~9.8-10.2 (1H, singlet)~185-190 (one signal)160
2-Methylindolizine-3-carbaldehyde~9.5-9.9 (1H, singlet)~180-185 (one signal)160
2-MethylindolizineNo aldehyde signalNo aldehyde signal132
Problem 2: Formation of Polymeric Tar
  • Symptoms: The reaction mixture becomes dark brown or black, and you obtain a significant amount of insoluble, intractable material upon workup.

  • Causality: The Vilsmeier reagent is a strong electrophile and can react with the electron-rich indolizine ring in an uncontrolled manner, leading to polymerization. This is exacerbated by high temperatures and prolonged reaction times.

  • Mitigation Strategies:

    • Strict Temperature Control: Perform the addition of the Vilsmeier reagent at a low temperature (e.g., 0 °C) and then slowly warm the reaction to the desired temperature. Use an ice bath to manage any exotherms.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities.

    • Reverse Addition: Instead of adding the Vilsmeier reagent to the indolizine, try adding the indolizine solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This maintains a low concentration of the reactive indolizine at all times, minimizing self-condensation or polymerization.

IV. Experimental Protocols & Methodologies

Protocol 1: Synthesis of 2-Methylindolizine-1,3-dicarbaldehyde

This protocol is a representative procedure based on established methods for Vilsmeier-Haack formylation of electron-rich heterocycles.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-methylindolizine (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, more polar spot indicate product formation.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Analytical Characterization Workflow
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: Start with 10% ethyl acetate in hexane and gradually increase the polarity to 30-40% ethyl acetate.

    • Visualization: UV light (254 nm and 365 nm) and/or staining with a suitable agent (e.g., potassium permanganate).

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm the structure and connectivity. Pay close attention to the aldehyde proton and carbon signals.

  • Mass Spectrometry:

    • Use a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the product and any isolated byproducts.

V. Visualizing the Reaction Pathway and Byproduct Formation

The following diagrams illustrate the key transformations in the synthesis of 2-Methylindolizine-1,3-dicarbaldehyde.

Synthesis_Workflow Start Pyridine Derivative + α-Haloketone Indolizine 2-Methylindolizine Start->Indolizine  Tschitschibabin  Reaction Product 2-Methylindolizine-1,3-dicarbaldehyde Indolizine->Product Vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) Vilsmeier->Product  Diformylation

Caption: Overall synthetic workflow.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Indolizine 2-Methylindolizine Monoformyl_1 2-Methylindolizine- 1-carbaldehyde Indolizine->Monoformyl_1 + Vilsmeier Rgt Monoformyl_3 2-Methylindolizine- 3-carbaldehyde Indolizine->Monoformyl_3 + Vilsmeier Rgt Diformyl Desired Product: 2-Methylindolizine-1,3-dicarbaldehyde Monoformyl_1->Diformyl + Vilsmeier Rgt Byproduct_1 Byproduct: 2-Methylindolizine- 1-carbaldehyde Monoformyl_3->Diformyl + Vilsmeier Rgt Byproduct_3 Byproduct: 2-Methylindolizine- 3-carbaldehyde Diformyl->Byproduct_1 Incomplete Reaction Leads to... Diformyl->Byproduct_3 Incomplete Reaction Leads to...

Caption: Vilsmeier-Haack reaction and byproduct formation.

VI. References

  • Bansal, R. K. (1998). Heterocyclic Chemistry. New Age International.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]

  • Katritzky, A. R., & Rachwal, S. (1987). The Vilsmeier-Haack Reaction: Recent Developments. Chemical Reviews, 87(4), 651-682.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.

  • Tschitschibabin, A. E. (1924). Über eine neue Synthese von Indolizin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(10), 2092-2096.

  • Gutsulyak, B. M., & Chupakhin, O. N. (1997). Advances in the Chemistry of Indolizine. Russian Chemical Reviews, 66(4), 297.

  • El-Sayed, A. A. (2011). Recent advances in the chemistry of indolizine. Arkivoc, 2011(1), 201-244. [Link]

  • Chernyak, D., Skontos, C., & Gevorgyan, V. (2010). Regioselective functionalization of indolizines. Organic Letters, 12(14), 3242–3245. [Link]

  • Smith, G. F. (1954). Electrophilic substitution in indoles. Part I. The Vilsmeier–Haack reaction. Journal of the Chemical Society (Resumed), 3842-3846.

  • PubChem. (n.d.). 2-Methylindolizine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Analysis of Fluorescence Quantum Yield: 2-Methylindolizine-1,3-dicarbaldehyde versus Established Fluorophores

For researchers and professionals in drug development and the broader scientific community, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. The fluoresc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and the broader scientific community, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φf), a direct measure of a molecule's efficiency in converting absorbed light into emitted light, stands as a primary metric for this selection.[1] This guide provides a comprehensive framework for the comparative analysis of the fluorescence quantum yield of 2-Methylindolizine-1,3-dicarbaldehyde against well-characterized and widely used fluorophores: Rhodamine 6G, Fluorescein, and Coumarin 153.

While the photophysical properties of the indolizine core have been a subject of interest for applications in organic light-emitting devices (OLEDs) and as fluorescent probes, the specific quantum yield of 2-Methylindolizine-1,3-dicarbaldehyde is not readily found in published literature.[2][3][4] The fluorescence of indolizine derivatives is known to be highly sensitive to substituent effects and the surrounding solvent environment.[5][6][7] Therefore, this guide focuses on empowering the researcher with the methodology to experimentally determine and compare its performance.

Understanding Fluorescence Quantum Yield

When a fluorophore absorbs a photon, it enters an energetically excited state. This excited state has several pathways for returning to the ground state, including fluorescence (emission of a photon) and non-radiative decay processes (such as internal conversion and intersystem crossing).[8] The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[9] A higher quantum yield indicates a brighter fluorophore, as a larger fraction of the absorbed energy is converted into fluorescent light.

Performance of Standard Fluorophores

A comparative analysis requires reliable benchmarks. The following table summarizes the established fluorescence quantum yields of three commonly used standard fluorophores in specific solvents.

FluorophoreSolventQuantum Yield (Φf)
Rhodamine 6GEthanol0.95[10][11][12]
Fluorescein0.1 M NaOH0.925 ± 0.015[11][13]
FluoresceinEthanol0.79[14][15]
Coumarin 153Ethanol0.544[16]

Note: The quantum yield of a fluorophore can be significantly influenced by the solvent's polarity, viscosity, and protic nature.[6][17][18][19][20]

Experimental Protocol: Determining the Relative Fluorescence Quantum Yield

The most reliable and widely used method for determining the fluorescence quantum yield of a compound is the comparative method.[8] This technique involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield under identical experimental conditions.

Causality Behind Experimental Choices
  • Choice of Reference Standard: The ideal reference standard should have a well-documented and stable quantum yield, and its absorption and emission spectra should be in a similar range to the test compound to minimize wavelength-dependent instrumental errors.[21][22][23] For 2-Methylindolizine-1,3-dicarbaldehyde, which is expected to be a blue-emitting fluorophore based on the indolizine core, Coumarin 153 is a suitable choice.[2][24]

  • Solvent Selection: The solvent should dissolve both the test compound and the reference standard, be of high purity (spectroscopic grade), and be free of fluorescent impurities.[1] Ethanol is a common and appropriate solvent for many organic fluorophores.

  • Concentration and Absorbance: To avoid inner filter effects and self-quenching, all measurements should be performed using dilute solutions with an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette.[8]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 2-Methylindolizine-1,3-dicarbaldehyde and the chosen reference standard (e.g., Coumarin 153) in a spectroscopic grade solvent (e.g., ethanol) to prepare concentrated stock solutions.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of both the test compound and the reference standard from the stock solutions. The final concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.

  • Acquisition of Absorption Spectra:

    • Using a UV-Vis spectrophotometer, record the absorption spectrum of each dilution.

    • Determine the wavelength of maximum absorption (λ_max) for both the test compound and the reference standard. The excitation wavelength for the fluorescence measurements should ideally be the same for both and at a point where both have significant absorbance.

  • Acquisition of Emission Spectra:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.

    • Ensure that the excitation and emission monochromator settings are identical for all measurements of the test compound and the reference standard.

    • Record the emission spectrum over a range that captures the entire fluorescence band.

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the test compound and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plot should be linear.

    • Calculate the slope (gradient) of the linear fit for both the test compound (Grad_X) and the reference standard (Grad_ST).

    • The fluorescence quantum yield of the test sample (Φf_X) can be calculated using the following equation[8]:

      Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φf_ST is the known quantum yield of the reference standard.

      • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Test & Standard) B Prepare Serial Dilutions (Absorbance < 0.1) A->B C Record UV-Vis Absorption Spectra B->C D Record Fluorescence Emission Spectra C->D Set Excitation Wavelength E Integrate Fluorescence Intensity D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes (Gradients) F->G H Calculate Quantum Yield (Φf) G->H

Caption: Workflow for determining relative fluorescence quantum yield.

Data Presentation and Comparison

The experimentally determined quantum yield of 2-Methylindolizine-1,3-dicarbaldehyde should be presented alongside the values for the established fluorophores for a clear comparison.

FluorophoreSolventExcitation λ (nm)Emission λ_max (nm)Quantum Yield (Φf)
2-Methylindolizine-1,3-dicarbaldehydeEthanolExperimentalExperimentalExperimental
Rhodamine 6GEthanol~530~5550.95
Fluorescein0.1 M NaOH~490~5140.925
Coumarin 153Ethanol~423~5300.544

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the obtained results, several internal checks should be performed:

  • Linearity: The plot of integrated fluorescence intensity versus absorbance must be linear and pass through the origin. Any deviation from linearity may indicate inner filter effects or other concentration-dependent phenomena.

  • Purity of Materials: The purity of the test compound and the reference standard should be confirmed (e.g., by NMR or HPLC) to avoid interference from fluorescent impurities.

  • Instrument Calibration: The spectrofluorometer should be properly calibrated for spectral response to ensure accurate measurement of the emission profile.[1]

By adhering to this rigorous experimental protocol, researchers can confidently determine the fluorescence quantum yield of 2-Methylindolizine-1,3-dicarbaldehyde and objectively assess its performance relative to established fluorophores, thereby enabling informed decisions in their research and development endeavors.

References

  • Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334. [Link]

  • Oregon Medical Laser Center. (n.d.). Fluorescein. OMLC. [Link]

  • Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2635-2663. [Link]

  • Kim, J. H., et al. (2015). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Journal of Biological Inorganic Chemistry, 20(7), 1145-1152. [Link]

  • Ghosh, S., et al. (2014). Quantum yields of fluorescein under different buffer conditions. ResearchGate. [Link]

  • Dobek, K., et al. (2009). The influence of temperature on Coumarin 153 fluorescence kinetics. Journal of Physical Chemistry A, 113(43), 11695-11702. [Link]

  • Taylor & Francis. (n.d.). Rhodamine 6g – Knowledge and References. [Link]

  • Monti, S., et al. (2021). Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol. Molecules, 26(11), 3163. [Link]

  • Berlman, I. B. (1969). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics, 50(7), 3072-3077. [Link]

  • Sjöback, R., Nygren, J., & Kubista, M. (1995). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071. [Link]

  • de la Cruz-Cruz, J. I., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 23(11), 2818. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Dobek, K., et al. (2009). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PMC. [Link]

  • Bindhu, C. V., et al. (2004). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Pramana, 63(3), 567-575. [Link]

  • Mielnik, G., & Mielnik, J. (2012). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Fluorescence, 22(5), 1339-1345. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. [Link]

  • Al-Kahtani, A. A., & Al-Hazmy, M. M. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(71), 43485-43494. [Link]

  • Gryko, D. T., & Tasior, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6736-6754. [Link]

  • Park, S. Y., et al. (2021). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au, 1(7), 968-976. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

  • Abbas, A. H., & Hashim, A. J. (2015). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). Journal of Multidisciplinary Engineering Science and Technology, 2(12). [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. ResearchGate. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetime of rhodamine 6G and fluorescein in nine solvents. Photochemistry and Photobiology, 75(4), 327-334. [Link]

  • Carnevale, A., et al. (2022). pH response of compound 14. (a) Photophysical properties and visible... ResearchGate. [Link]

  • ISS Inc. (n.d.). References. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Würth, C., et al. (2011). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. Analytical Chemistry, 83(9), 3431-3439. [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5296-5304. [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications. [Link]

  • Gilch, P., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence, 34(3), 1269-1275. [Link]

  • Resch-Genger, U., et al. (2020). Fluorescence quantum yields and absorption and emission ranges of the... ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yield of 1−3 a. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. [Link]

Sources

Comparative

Cytotoxicity of 2-Methylindolizine-1,3-dicarbaldehyde compared to other indolizine derivatives

The indolizine scaffold, a unique heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry as a "privileged scaffold" for the development of novel anticancer agents.[1] Its structural ver...

Author: BenchChem Technical Support Team. Date: January 2026

The indolizine scaffold, a unique heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry as a "privileged scaffold" for the development of novel anticancer agents.[1] Its structural versatility allows for a wide range of substitutions, leading to a diverse library of derivatives with potent and varied biological activities.[2][3] This guide provides a comparative analysis of the cytotoxicity of various indolizine derivatives, offering insights into their structure-activity relationships (SAR) and mechanisms of action.

Note on 2-Methylindolizine-1,3-dicarbaldehyde: While this guide explores the broader landscape of indolizine cytotoxicity, a comprehensive literature search did not yield specific cytotoxic data for 2-Methylindolizine-1,3-dicarbaldehyde. The following sections will, therefore, focus on a comparative analysis of other well-studied indolizine derivatives to provide a foundational understanding for researchers in the field.

The Indolizine Scaffold: A Foundation for Anticancer Drug Discovery

Indolizine is an isomer of indole, with a nitrogen atom at a ring fusion position.[1] This unique arrangement contributes to its distinct chemical and biological properties. The core structure of indolizine serves as a versatile template for chemical modifications, enabling the synthesis of a vast array of derivatives with potential therapeutic applications.[2] Numerous studies have demonstrated that these derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

Comparative Cytotoxicity of Indolizine Derivatives: A Structure-Activity Relationship (SAR) Perspective

The anticancer potential of indolizine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[6][7] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents.

Substitutions on the Pyridine and Pyrrole Rings

Research has shown that substitutions on both the six-membered pyridine ring and the five-membered pyrrole ring of the indolizine nucleus play a critical role in modulating cytotoxic activity.

  • Electron-withdrawing groups at the C or D ring (referring to the quinoline-fused systems) have been shown to significantly enhance the cytotoxic potency of indolizinoquinoline-5,12-dione derivatives.[8]

  • Halogenation , particularly with bromine or fluorine, on the pyridine ring can lead to promising anticancer activity. For instance, compounds with bromine substituents have shown inhibitory activity against various cancer cell lines, including lung, brain, and renal cancer.[6][9]

  • Ester groups , especially at the C-1 position, have been found to be advantageous for cytotoxic potential compared to their corresponding acid or amide analogues.[9]

  • Substituted benzoyl groups at positions 5 and 7 have resulted in strong inhibition of pancreatic cancer cell viability.[9]

  • A cyclopropylcarbonyl group incorporated into the indolizine structure has led to potent antiproliferative activity against the Hep-G2 human hepatocellular liver carcinoma cell line.[10]

The Impact of Fused Ring Systems

The fusion of additional rings to the indolizine core can also dramatically impact cytotoxicity.

  • Indolizine lactones , particularly those with a seven-membered ring, have been identified as promising anticancer scaffolds.[11]

  • Indolizinoquinolinedione derivatives have been developed as potent DNA topoisomerase IB catalytic inhibitors with significant cytotoxicity against a panel of human cancer cell lines.[12]

The following table summarizes the cytotoxic activity of selected indolizine derivatives against various cancer cell lines, highlighting the impact of different structural modifications.

Derivative ClassKey Structural FeaturesCancer Cell Line(s)IC50/GI50 ValuesReference(s)
Indolizine-glyoxylamidesGlyoxylamide moietyVarious (including MDR phenotypes)Substantial in vitro activity[4][13]
Indolizine lactonesFused seven-membered lactone ringDU-145 (prostate), MDA-MB-231 (breast)Varies with substitution[11]
Cyclopropylcarbonyl IndolizinesCyclopropylcarbonyl groupHep-G2 (liver)0.20 - 0.48 µg/mL[10]
Bromo-substituted IndolizinesBromine on the pyridine ringNCI 60 cell line panelPromising inhibitory activity[6][9]
IndolizinoquinolinedionesFused quinolinedione systemCCRF-CEM, A549, DU-145, HCT116, Huh7Nanomolar range[12]
Pyrrolizine/Indolizine HybridsHybrid with NSAIDsMCF-7, A549, HT-291.07 - 7.61 µM[14]

Mechanistic Insights into Indolizine-Mediated Cytotoxicity

The cytotoxic effects of indolizine derivatives are mediated through various mechanisms of action, highlighting their potential to target multiple pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Several indolizine derivatives have been identified as potent inhibitors of tubulin polymerization.[6][15] By binding to the colchicine-binding site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15] Molecular docking studies have confirmed the favorable binding affinities of active indolizine derivatives at this site.[6][16]

Indolizine Indolizine Derivative Tubulin Tubulin (Colchicine Binding Site) Indolizine->Tubulin Binds to Microtubules Microtubule Formation Tubulin->Microtubules Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by indolizine derivatives.

EGFR Kinase Inhibition

Certain indolizine derivatives have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[10][17] EGFR is a key receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and metastasis. By inhibiting EGFR, these indolizine compounds can effectively block these oncogenic signals.

DNA Topoisomerase Inhibition

Indolizinoquinolinedione derivatives have been shown to act as catalytic inhibitors of DNA topoisomerase IB (TOP1).[8][12] TOP1 is a crucial enzyme involved in relaxing DNA supercoiling during replication and transcription. Inhibition of TOP1 leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Modulation of Other Signaling Pathways

Indolizine derivatives have also been reported to exert their anticancer effects through the modulation of other critical signaling pathways. For instance, some derivatives have been shown to inhibit β-catenin activity and activate p53, a key tumor suppressor protein.[18]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[19][20]

Materials:
  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Indolizine derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indolizine derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The indolizine scaffold represents a highly promising platform for the development of novel anticancer agents. The diverse range of cytotoxic activities and mechanisms of action exhibited by its derivatives underscore the vast potential of this chemical class. Structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds.[6][7] Future research should continue to explore the chemical space of indolizine derivatives, focusing on optimizing their pharmacological properties and further elucidating their mechanisms of action to pave the way for their clinical translation.

References

  • Coelho, F., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. Scientific Reports. Available at: [Link]

  • Lv, P. C., et al. (2010). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. European Journal of Medicinal Chemistry. Available at: [Link]

  • James, D. A., et al. (2008). Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bîcu, E., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules. Available at: [Link]

  • Kim, I., et al. (2016). Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances. Available at: [Link]

  • de Oliveira, R. B., et al. (2023). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Archiv der Pharmazie. Available at: [Link]

  • Chen, Y. R., et al. (2018). Synthesis, cytotoxicity and structure-activity relationship of indolizinoquinolinedione derivatives as DNA topoisomerase IB catalytic inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. Available at: [Link]

  • Bîcu, E., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules. Available at: [Link]

  • Gulea, M. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. Available at: [Link]

  • Li, L., et al. (2007). Synthesis, cytotoxic activities and structure-activity relationships of topoisomerase I inhibitors: indolizinoquinoline-5,12-dione derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of various biologically active indolizines and their pharmacological properties. Available at: [Link]

  • Kumar, S., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the corresponding indolizine formed... Available at: [Link]

  • Al-Tel, T. H. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of indolizine containing aminomethoxybenzoyl derivative. Available at: [Link]

  • Sridhar, S. K., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Taylor & Francis. (n.d.). Indolizine – Knowledge and References. Available at: [Link]

Sources

Validation

A Comparative Guide to the Antifungal Properties of 2-Methylindolizine-1,3-dicarbaldehyde and Its Analogs

Introduction The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1] The limited arsenal of antifungal drugs, primari...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1] The limited arsenal of antifungal drugs, primarily comprising azoles, polyenes, and echinocandins, necessitates the discovery and development of new therapeutic agents with novel mechanisms of action and improved safety profiles.[2][3] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the indolizine nucleus has emerged as a "privileged structure" due to its presence in numerous biologically active compounds and its versatile chemical nature.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antifungal potential of 2-Methylindolizine-1,3-dicarbaldehyde and its structural analogs. We will delve into the essential experimental workflows, from initial susceptibility testing to cytotoxicity assessment and preliminary mechanism of action studies, explaining the causality behind each methodological choice to ensure scientific rigor and data integrity.

Section 1: The Indolizine Scaffold: A Promising Antifungal Pharmacophore

Indolizine is an aromatic heterocyclic compound consisting of a fused pyridine and pyrrole ring.[5] This unique structure has been the foundation for compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6] In the context of antifungal research, the indolizine scaffold is particularly compelling due to its structural similarity to azole drugs like fluconazole and ketoconazole.[4]

This resemblance suggests that indolizine derivatives may exert their antifungal effect through a similar mechanism: the inhibition of lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[3] Ergosterol is the primary sterol in the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][3] By inhibiting CYP51, these compounds lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the cell membrane and inhibiting fungal growth.[3][4]

Section 2: Core Experimental Workflow for Antifungal Evaluation

A systematic and standardized approach is crucial for generating reliable and comparable data on the efficacy of new antifungal candidates. The following sections detail the core experimental protocols necessary for a robust evaluation.

In Vitro Antifungal Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The foundational step in assessing an antifungal agent's potency is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism after a specific incubation period.[7] The broth microdilution method, standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for this purpose.[1][7][8]

The broth microdilution method is preferred for its quantitative results, reproducibility, and suitability for high-throughput screening of multiple compounds and fungal strains simultaneously.[8][9] Adherence to CLSI or EUCAST guidelines ensures that results are comparable across different laboratories and studies.[1]

  • Preparation of Compound Stock Solution: Dissolve 2-Methylindolizine-1,3-dicarbaldehyde and its analogs in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced fungal growth inhibition.[8]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[10]

  • Inoculum Preparation: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[9]

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound solutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C. The incubation period varies by organism: 24-48 hours for Candida species and up to 72 hours for Cryptococcus species.[7][9]

  • MIC Determination: Read the MIC endpoint visually or with a spectrophotometer. For yeasts and azole-like compounds, the MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control well.[7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (in DMSO) B Serial Dilution in 96-Well Plate (RPMI-1640) A->B D Inoculate Plate with Fungal Suspension B->D C Prepare Fungal Inoculum (0.5 McFarland Standard) C->D E Incubate at 35°C (24-72 hours) D->E F Read Growth Inhibition (Visual/Spectrophotometer) E->F G Determine MIC Value (≥50% Inhibition) F->G

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

The performance of the parent compound and its analogs should be compared against a panel of clinically relevant fungi, including both yeasts and molds, and ideally, azole-resistant strains.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Compound C. albicans (ATCC 90028) C. glabrata (Fluconazole-R) A. fumigatus (ATCC 204305) C. neoformans (ATCC 90112)
2-Methylindolizine-1,3-dicarbaldehyde 8 16 16 8
Analog A (2-Me, 1-CHO, 3-CO₂Et) 4 8 8 4
Analog B (2-Me, 1-CN, 3-CHO) 2 4 4 2
Analog C (2-CF₃, 1,3-dicarbaldehyde) >32 >32 >32 >32
Fluconazole (Control) 1 64 >64 4

| Amphotericin B (Control) | 0.5 | 0.5 | 1 | 0.25 |

Note: Data are hypothetical and for illustrative purposes.

Cytotoxicity Assessment: Evaluating the Therapeutic Window

An effective antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells.[11] Since fungi are eukaryotes, like human cells, there is a higher risk of off-target toxicity compared to antibacterial agents.[11] Therefore, in vitro cytotoxicity testing is a critical step to determine a compound's therapeutic window.

Colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS are rapid, reliable, and cost-effective methods for evaluating a compound's effect on the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[11]

  • Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the indolizine compounds (using a similar concentration range as the MIC assay) for a specified period (e.g., 24 or 48 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50)—the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_assay Treatment & Assay cluster_analysis Data Analysis A Seed Mammalian Cells in 96-Well Plate B Incubate Overnight (Allow Adherence) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 24-48 hours C->D E Add MTT Reagent Incubate 2-4 hours D->E F Add Solubilizer (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate CC50 Value G->H

Caption: Workflow for Determining 50% Cytotoxic Concentration (CC50).

The Selectivity Index (SI) provides a quantitative measure of a compound's selective toxicity. It is calculated as the ratio of its cytotoxicity to its antifungal activity. A higher SI value is desirable, indicating greater selectivity for the fungal target.

SI = CC50 (Mammalian Cells) / MIC (Fungal Cells)

Table 2: Comparative Cytotoxicity and Selectivity Index

Compound CC50 (HeLa cells, µg/mL) MIC (C. albicans, µg/mL) Selectivity Index (SI)
2-Methylindolizine-1,3-dicarbaldehyde >128 8 >16
Analog A (2-Me, 1-CHO, 3-CO₂Et) >128 4 >32
Analog B (2-Me, 1-CN, 3-CHO) 64 2 32
Analog C (2-CF₃, 1,3-dicarbaldehyde) 16 >32 <0.5

| Fluconazole (Control) | >1000 | 1 | >1000 |

Note: Data are hypothetical and for illustrative purposes.

Section 3: Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for optimizing a lead compound.[13][14][15] By comparing the biological activity (MIC and SI) of structurally related analogs, researchers can deduce which chemical moieties are crucial for antifungal potency and which can be modified to improve selectivity or other pharmacological properties.[14]

  • Modification of Aldehyde Groups: Replacing one aldehyde group with an ester (Analog A) or a nitrile (Analog B) appears to enhance antifungal activity against the tested strains. The nitrile substitution in Analog B shows the most potent activity.[4]

  • Importance of the Methyl Group: Replacing the 2-methyl group with a strongly electron-withdrawing trifluoromethyl group (Analog C) completely abolishes antifungal activity and introduces significant cytotoxicity, suggesting this position is sensitive to electronic and steric changes.

  • Selectivity: While Analog B is the most potent, it also shows higher cytotoxicity than the parent compound and Analog A, resulting in a comparable selectivity index to Analog A. This highlights the critical trade-off between potency and toxicity that must be managed during lead optimization.

SAR_Logic cluster_analogs Structural Analogs A A E SAR Insights A:f1->E Baseline Activity B B B:f1->E Improved Potency & Selectivity C Analog B (Nitrile at C1) MIC = 2 µg/mL SI = 32 C:f1->E Highest Potency, Moderate Selectivity D D D:f1->E Activity Abolished, Toxicity Increased

Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis.

Section 4: Investigating the Mechanism of Action

As previously noted, the primary hypothesized mechanism of action for antifungal indolizine derivatives is the inhibition of lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway.[4]

Computational molecular docking studies can provide strong theoretical support for this hypothesis.[16] These simulations predict how a ligand (the indolizine analog) binds to the active site of a target protein (CYP51).[4] A successful docking study would show the compound fitting snugly into the active site, forming favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues, similar to how known azole inhibitors bind.[4] Some studies suggest a key interaction may occur between a nitrile group on the indolizine and the heme iron within the enzyme's active site.[4]

Ergosterol_Pathway A Squalene B Lanosterol A->B Squalene epoxidase Target Lanosterol 14α-demethylase (CYP51) B->Target C 4,4-dimethyl-cholesta-8,14,24-trienol D Ergosterol C->D Multiple Steps Target->C Inhibitor Indolizine Analogs Inhibitor->Target Inhibition

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Biologically Active Indolizine-Dicarbaldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indolizine Scaffold and the Promise of Dicarbaldehyde Substitution The indolizine nucleus, a fused bicyclic heteroaromatic system containi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolizine Scaffold and the Promise of Dicarbaldehyde Substitution

The indolizine nucleus, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its structural isomerism with indole, a common motif in numerous biologically active compounds, has spurred extensive research into the pharmacological potential of indolizine derivatives.[1][2][3] These efforts have unveiled a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[4][5][6]

A key strategy in drug discovery is the modulation of a scaffold's electronic and steric properties through the introduction of various functional groups. Among these, aldehyde moieties are particularly intriguing due to their ability to act as hydrogen bond acceptors and participate in covalent interactions with biological targets. This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of indolizine derivatives: indolizine-dicarbaldehydes .

While the broader class of indolizine compounds has been extensively studied, there is a noticeable gap in the published literature regarding the specific quantitative biological activity of indolizine-dicarbaldehyde derivatives.[7] Therefore, this guide will provide a comparative overview by analyzing the SAR of indolizines bearing related electron-withdrawing substituents, such as mono-aldehydes and carboxylates, to infer the potential impact of the dicarbaldehyde functionality. We will delve into the synthetic rationale, compare the biological performance of analogous compounds, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in this field.

Synthetic Strategies: Accessing the Indolizine-Dicarbaldehyde Core

The synthesis of polysubstituted indolizines is primarily achieved through 1,3-dipolar cycloaddition reactions.[1][8] This versatile method allows for the construction of the indolizine core with a variety of substituents on both the pyridine and pyrrole rings.

A common approach involves the reaction of a pyridinium ylide with an electron-deficient alkyne. To synthesize indolizine-dicarbaldehydes, a logical, albeit not explicitly documented, strategy would involve the use of an appropriately substituted dipolarophile.

Conceptual Synthetic Workflow for Indolizine-Dicarbaldehydes

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pyridinium_salt Substituted Pyridinium Salt ylide_formation In situ Pyridinium Ylide Formation pyridinium_salt->ylide_formation base Base (e.g., Triethylamine) base->ylide_formation dipolarophile Dialdehyde Alkyne Derivative cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition ylide_formation->cycloaddition indolizine Indolizine-Dicarbaldehyde cycloaddition->indolizine

Caption: Conceptual workflow for the synthesis of indolizine-dicarbaldehydes.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

Due to the limited direct data on indolizine-dicarbaldehydes, we will analyze the SAR of related compounds to build a predictive framework. The positions on the five-membered pyrrole ring (C1, C2, and C3) are particularly important for biological activity.

The Influence of Electron-Withdrawing Groups on Anticancer Activity

Numerous studies have demonstrated that the introduction of electron-withdrawing groups at the C1, C2, and C3 positions of the indolizine ring can significantly enhance anticancer activity.[9][10]

Compound ClassKey Structural FeaturesObserved Anticancer ActivityPostulated Role of Substituents
Indolizine-1-carbonitriles Cyano group at C1, various substituents at other positions.Potent activity against various cancer cell lines.The strongly electron-withdrawing nitrile group can participate in hydrogen bonding and polar interactions within the target protein's active site.
Indolizine-1,2-dicarboxylates Ester groups at C1 and C2.Significant growth inhibitory activity.The dual ester functionalities can enhance binding affinity through multiple points of contact.
3-Aroylindolizines An aroyl group at C3.Potent inhibitors of tubulin polymerization.The aroyl moiety can interact with the colchicine binding site of tubulin, leading to microtubule destabilization.[9]

Inference for Dicarbaldehydes: Based on the trends observed with other electron-withdrawing groups, it is plausible that indolizine-dicarbaldehydes would exhibit potent anticancer activity. The two aldehyde groups could act as hydrogen bond acceptors, potentially interacting with key amino acid residues in the active sites of anticancer targets like tubulin or various kinases.

The Role of Substituents in Anti-inflammatory Activity

Indolizine derivatives have also emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][11]

Compound ClassKey Structural FeaturesObserved Anti-inflammatory ActivityPostulated Role of Substituents
Indolizine-1-carboxylates Carboxylate group at C1, often with aryl substituents at other positions.Selective COX-2 inhibition.The acidic carboxylate can mimic the carboxylic acid moiety of arachidonic acid, the natural substrate for COX enzymes.
Indolizines with Trifluoromethyl Groups CF3 group on the pyridine ring.Significant reduction in pro-inflammatory cytokines.The lipophilic and electron-withdrawing nature of the CF3 group can enhance cell permeability and binding affinity.

Inference for Dicarbaldehydes: The aldehyde groups in indolizine-dicarbaldehydes are less acidic than carboxylic acids but can still participate in hydrogen bonding. Their presence might confer a different selectivity profile for COX isoenzymes or other inflammatory targets. The electron-withdrawing nature of the two aldehyde groups could also enhance the overall anti-inflammatory potency.

Experimental Protocols

To facilitate comparative studies, we provide detailed protocols for key in vitro assays.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of indolizine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Indolizine-dicarbaldehyde derivatives and control compounds (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Experimental Workflow for MTT Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cell_seeding Seed Cancer Cells incubation Incubate with Compounds (48-72h) cell_seeding->incubation compound_prep Prepare Compound Dilutions compound_prep->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance

Caption: Workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory effect of compounds on the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Indolizine-dicarbaldehyde derivatives and control compounds (e.g., celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compounds or vehicle control in the assay buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.

Conclusion and Future Directions

The indolizine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct experimental data on indolizine-dicarbaldehydes is currently sparse, a comparative analysis of related structures strongly suggests their potential as potent anticancer and anti-inflammatory agents. The presence of two aldehyde functionalities offers unique opportunities for interaction with biological targets, potentially leading to compounds with improved potency and selectivity.

Future research should focus on the targeted synthesis of a library of indolizine-dicarbaldehydes with diverse substitution patterns on the pyridine ring. Systematic evaluation of these compounds in a panel of anticancer and anti-inflammatory assays will be crucial to elucidate their precise SAR and mechanisms of action. Such studies will undoubtedly pave the way for the development of novel indolizine-based therapeutics.

References

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. [Link]

  • Faghih-Mirzaei, E., Seifi, M., Abaszadeh, M., Zomorodian, K., & Helali, H. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(3), 883–895. [Link]

  • Kucukdisli, M., & Opatz, T. (2013). One-Pot Synthesis of Polysubstituted Indolizines by an Addition/Cycloaromatization Sequence. The Journal of Organic Chemistry, 78(13), 6670–6676. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

  • Babaev, E. V. (2020). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 25(15), 3443. [Link]

  • Singh, G. S., & Mmatli, E. E. (2011). Recent progress in synthesis and bioactivity studies of indolizines. European Journal of Medicinal Chemistry, 46(11), 5237–5257. [Link]

  • Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(2), 60-70. [Link]

  • Venugopala, K. N., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. International Journal of Pharmaceutical and Phytopharmacological Research, 7(3), 1-8. [Link]

  • Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(2), 60-70. [Link]

  • Gryko, D. T., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. [Link]

  • de Oliveira, R. B., et al. (2023). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Archiv der Pharmazie. [Link]

  • Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(3), 883–895. [Link]

  • Gupton, J. T., et al. (2018). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 9(4), 1-13. [Link]

  • El-Sayed, M. A. A., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 13(45), 31649-31666. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of indolizine containing aminomethoxybenzoyl derivative. [Link]

  • Ghinet, A., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(1), 67-75. [Link]

  • Gupton, J. T., et al. (2018). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 9(4), 1-13. [Link]

  • da Silva, G. N., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances, 13(38), 26667-26676. [Link]

  • Sadowski, B., et al. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers. [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. [Link]

  • Srivastava, P., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 25(16), 4424-4432. [Link]

  • Kumar, S., et al. (2023). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research, 22(2), 1-10. [Link]

  • Padro, D., et al. (2017). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. AFINIDAD, 74(577), 36-49. [Link]

  • Srivastava, P., & Shrivastava, S. K. (2015). Design, synthesis, preliminary pharmacological screening of some indolizine derivatives for antiinflammatory activity. Journal of Chemical and Pharmaceutical Research, 7(8), 375-384. [Link]

  • Bîcu, E., et al. (2016). Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. RSC Advances, 6(10), 8349-8356. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the corresponding indolizine formed by the reaction between 1-(2-(4-chlorophenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde with trimethoxyphenyl methanone derivative. [Link]

  • Castillo, J. C., et al. (2024). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Chemistry, 7(1), 18. [Link]

  • da Rocha, M. A., et al. (2024). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PeerJ, 12, e17056. [Link]

  • Sadowski, B., et al. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. Organic Chemistry Frontiers. [Link]

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